5'-O-DMT-rI
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVLEMIGAJLIN-BQOYKFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 5'-O-DMT Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acid chemistry, the success of oligonucleotide synthesis hinges on the strategic protection and deprotection of reactive functional groups. Among the arsenal (B13267) of chemical guardians, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern phosphoramidite (B1245037) synthesis. This in-depth technical guide elucidates the critical function of the 5'-O-DMT group, with a focus on its application in 5'-O-DMT-riboinosine (5'-O-DMT-rI), providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Function of the 5'-O-DMT Group: A Reversible Shield
The primary and most critical function of the 5'-O-DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of a nucleoside, such as riboinosine.[1][2] This protection is fundamental to the stepwise, directional synthesis of oligonucleotides on a solid support, which proceeds in the 3' to 5' direction.[3]
By "capping" the 5'-hydroxyl group, the bulky DMT group serves several key purposes:
-
Prevents Self-Polymerization: It blocks the reactive 5'-hydroxyl from participating in unwanted side reactions, most notably the uncontrolled polymerization of phosphoramidite monomers during the coupling step.[4]
-
Ensures Stepwise Synthesis: It dictates the direction of chain elongation, ensuring that each incoming phosphoramidite couples exclusively with the deprotected 5'-hydroxyl of the growing oligonucleotide chain.[2]
-
Facilitates Purification: The hydrophobic nature of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from shorter, failed sequences.
-
Enables Real-time Monitoring: The release of the DMT cation during the deprotection step provides a colored indicator that can be used to monitor the efficiency of each coupling cycle in real-time.
The selection of the DMT group for this role is due to its unique chemical properties: it is stable to the basic and neutral conditions of the coupling and oxidation steps of the synthesis cycle, yet it can be rapidly and quantitatively removed under mild acidic conditions.
The Oligonucleotide Synthesis Cycle: The DMT Group in Action
The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The 5'-O-DMT group plays a pivotal role in the first step of each cycle, known as detritylation or deblocking.
Experimental Protocol: Detritylation
The removal of the DMT group is a critical step that must be efficient to ensure a high yield of the final oligonucleotide.
Materials:
-
Oligonucleotide bound to a solid support (e.g., Controlled Pore Glass - CPG) with the 5'-O-DMT group intact.
-
Detritylation Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-reactive solvent such as dichloromethane (B109758) (DCM). DCA is a milder acid than TCA and can be advantageous for longer oligonucleotides or sequences prone to depurination.
-
Washing Solution: Anhydrous acetonitrile (B52724).
Procedure:
-
The solid support with the attached oligonucleotide is contained within a synthesis column.
-
The detritylation solution is passed through the column. The reaction is typically rapid, often completing in less than a minute.
-
The acidic solution cleaves the ether linkage between the 5'-oxygen of the ribose sugar and the trityl carbon, releasing the DMT cation.
-
The released DMT cation is a stable carbocation that imparts a bright orange color to the solution, with a maximum absorbance around 495 nm. This colorimetric signal is used to quantify the amount of DMT released, which directly correlates to the coupling efficiency of the previous cycle.
-
Following detritylation, the column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMT cation, preparing the now free 5'-hydroxyl group for the subsequent coupling reaction.
Quantitative Analysis of Synthesis Efficiency
The ability to monitor the detritylation step provides a quantitative measure of the stepwise coupling efficiency. This is crucial for quality control during the synthesis process.
| Parameter | Typical Value | Significance |
| Stepwise Coupling Efficiency | > 99% | A high coupling efficiency is critical for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly reduce the yield of the full-length product. |
| Overall Yield of a 20-mer Oligonucleotide (at 99% coupling efficiency) | ~82% | This demonstrates the cumulative effect of stepwise efficiency on the final product yield. |
| Overall Yield of a 50-mer Oligonucleotide (at 99% coupling efficiency) | ~60% | The impact of coupling efficiency becomes more pronounced with increasing oligonucleotide length. |
| DMT Cation Absorbance Wavelength | 495 nm | This specific absorbance allows for accurate spectrophotometric quantification of the released DMT cation. |
The Role of the DMT Group in Purification: "DMT-on" Strategy
The hydrophobicity of the DMT group is exploited in a powerful purification strategy known as "DMT-on" purification, typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.
The principle of DMT-on purification is based on the significant difference in hydrophobicity between the full-length oligonucleotide, which retains the 5'-DMT group, and the truncated "failure" sequences, which have a free 5'-hydroxyl group.
Experimental Protocol: DMT-on Reversed-Phase HPLC Purification
Materials:
-
Crude "DMT-on" oligonucleotide solution.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
C18 reversed-phase HPLC column.
-
HPLC system with a UV detector.
-
Detritylation Solution: 80% Acetic acid in water.
Procedure:
-
Sample Preparation: The crude oligonucleotide pellet is dissolved in Mobile Phase A.
-
HPLC Setup: The C18 column is equilibrated with a low concentration of Mobile Phase B (e.g., 5-10%). The UV detector is set to monitor at 260 nm, the absorbance maximum for nucleic acids.
-
Injection and Elution: The sample is injected onto the column. A linear gradient of increasing acetonitrile concentration is applied.
-
The more polar, DMT-off failure sequences have a lower affinity for the hydrophobic stationary phase and elute first at lower acetonitrile concentrations.
-
The highly hydrophobic DMT-on full-length product is retained more strongly and elutes later at a higher acetonitrile concentration.
-
-
Fraction Collection: The peak corresponding to the DMT-on product is collected.
-
Final Detritylation: The collected fraction is treated with 80% acetic acid to cleave the DMT group.
-
Desalting: The final product is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography to yield the pure, full-length oligonucleotide.
Purity and Yield Data for Purification Methods
The choice of purification method depends on the desired purity, yield, and scale of the synthesis.
| Purification Method | Typical Purity | Typical Yield | Throughput |
| DMT-on RP-HPLC | > 95% | 50-70% | Moderate |
| DMT-on Solid-Phase Extraction (SPE) | 85-95% | 60-80% | High |
| Polyacrylamide Gel Electrophoresis (PAGE) | > 98% | 30-50% | Low |
Note: Yields are dependent on the initial synthesis quality and the length of the oligonucleotide. For instance, a crude 21-mer RNA oligonucleotide with an initial purity of 76.7% can be purified to 97.5% purity with a 63.5% yield using a DMT-on SPE cartridge.
Special Considerations for this compound in RNA Synthesis
While the fundamental role of the 5'-O-DMT group is the same in both DNA and RNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides like riboinosine introduces additional complexity.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group must also be protected to prevent side reactions and degradation of the RNA strand. Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).
-
Deprotection Conditions: The deprotection conditions for the 2'-hydroxyl protecting groups must be carefully chosen to be orthogonal to the acidic removal of the 5'-O-DMT group.
-
Potential for Side Reactions: The increased steric hindrance from the 2'-protecting group can sometimes lead to slightly lower coupling efficiencies compared to DNA synthesis.
Conclusion
The 5'-O-DMT group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a reversible protecting group is central to the efficiency and fidelity of the phosphoramidite method. Furthermore, its unique properties facilitate both real-time monitoring of synthesis efficiency and highly effective purification of the final product. A thorough understanding of the function and application of the 5'-O-DMT group, as outlined in this guide, is essential for any researcher or professional involved in the development and production of synthetic nucleic acids for research, diagnostic, and therapeutic applications.
References
A Comprehensive Technical Guide to 5'-O-DMT-rI: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties and stability of 5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-riboinosine), a critical building block in the synthesis of therapeutic and diagnostic oligonucleotides. Understanding the characteristics of this compound is paramount for optimizing synthetic protocols, ensuring the integrity of the final product, and developing robust drug development pipelines.
Core Chemical Properties
This compound is a modified ribonucleoside where the primary 5'-hydroxyl group of riboinosine is protected by a dimethoxytrityl (DMT) group. This reversible protection is the cornerstone of modern phosphoramidite-based oligonucleotide synthesis.
The key functions of the DMT group are:
-
Steric Hindrance: The bulky nature of the DMT group provides effective steric protection of the 5'-hydroxyl, preventing its participation in unintended side reactions during the phosphoramidite (B1245037) coupling step.[1]
-
Selective Lability: The DMT group is stable under the neutral and basic conditions of oligonucleotide synthesis but can be readily and quantitatively removed under mild acidic conditions.[1]
-
Monitoring Capability: Cleavage of the DMT group produces a bright orange-colored dimethoxytrityl cation, which has a strong absorbance around 495 nm. This colorimetric signal is widely used to monitor the coupling efficiency at each step of the synthesis.[2]
Below is a summary of the key chemical properties of this compound and a closely related, well-characterized compound, 5'-O-DMT-N6-benzoyl-adenosine.
| Property | This compound | 5'-O-DMT-N6-benzoyl-adenosine (for comparison) |
| CAS Number | 119898-59-8[3] | 81246-82-4 |
| Molecular Formula | C₃₁H₃₀N₄O₇ | C₃₈H₃₅N₅O₇ |
| Molecular Weight | 570.6 g/mol | 673.72 g/mol |
| Appearance | White to off-white powder | White, off-white to yellow powder |
| Primary Application | Synthesis of oligoribonucleotides | Key building block in nucleic acid synthesis |
Stability Profile
The stability of this compound is largely dictated by the lability of the DMT protecting group and the integrity of the N-glycosidic bond of the inosine (B1671953) base.
2.1. pH Stability and Detritylation
The most critical stability parameter for this compound is its susceptibility to acid-catalyzed cleavage of the DMT group. This reaction, known as detritylation, is a fundamental step in oligonucleotide synthesis.
-
Acidic Conditions: The DMT group is rapidly cleaved by mild acids. Common reagents include trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. Over-exposure to strong acids or prolonged detritylation times can lead to depurination, the cleavage of the N-glycosidic bond, which is an undesirable side reaction.
-
Neutral and Basic Conditions: The DMT group is stable under the neutral and basic conditions used during the coupling and oxidation steps of phosphoramidite chemistry. To prevent accidental detritylation during workup after HPLC purification, it is recommended to keep solutions basic, for instance by adding a drop of triethylamine.
-
Mild Detritylation: Milder detritylation methods have been developed to minimize depurination, especially for sensitive sequences. These methods use buffers at pH 4.5 or 5.0 with gentle warming to 40°C, offering nearly quantitative deprotection. Another approach involves using 10 mM sodium acetate (B1210297) at pH 3.0.
2.2. Thermal and Storage Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Long-term Storage | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | Minimizes potential degradation pathways. |
| Working Solutions | Prepare fresh. If storage is necessary, store at -20°C or -80°C in a suitable solvent. | Ensures reproducibility of experimental results. |
| During Synthesis | Avoid unnecessary heating, especially in the presence of acidic reagents. | Heat can accelerate both detritylation and potential side reactions like depurination. |
2.3. Stability in Specific Applications
-
PCR Conditions: The DMT group has been shown to be stable under standard PCR conditions, which allows for the synthesis of 5'-DMT-blocked DNA fragments.
-
Enzymatic Reactions: The bulky DMT group can cause steric hindrance, potentially inhibiting the activity of certain enzymes. For example, 5'-DMT dsDNA cannot be ligated by T4 DNA ligase.
-
Thiol Compounds: The presence of thiol compounds such as mercaptoethanol and dithiothreitol (B142953) can be detrimental to the stability of the DMT group.
Experimental Protocols
3.1. Manual Detritylation of DMT-on Oligonucleotides (Post-HPLC)
This protocol is for removing the 5'-DMT group from an oligonucleotide after it has been purified by reverse-phase HPLC.
-
Preparation: Thoroughly dry the DMT-on oligonucleotide in a microcentrifuge tube. If the sample was purified by HPLC, co-evaporate with water several times to remove residual volatile salts like triethylammonium (B8662869) acetate.
-
Detritylation: Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid. Let the reaction proceed for 20 minutes at room temperature. Note: In an aqueous acidic solution, the released trityl cation reacts with water to form tritanol and will not produce the characteristic orange color.
-
Quenching and Precipitation: Add an equal volume of 95% ethanol (B145695).
-
Isolation: Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed. The resulting detritylated oligonucleotide is ready for use.
3.2. HPLC Analysis of DMT-on vs. DMT-off Oligonucleotides
Reverse-phase HPLC is a powerful technique for both the purification and analysis of synthetic oligonucleotides, leveraging the hydrophobicity of the DMT group.
-
Principle: The lipophilic DMT group significantly increases the retention time of the full-length oligonucleotide on a reverse-phase column compared to shorter, "failure" sequences that lack the DMT group (having been capped with acetic anhydride (B1165640) during synthesis).
-
Stationary Phase: C18 columns are commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer, such as triethylammonium acetate (TEAA).
-
Elution Profile:
-
Failure sequences (DMT-off) will elute early in the gradient.
-
The desired full-length product (DMT-on) will elute much later as a distinct peak.
-
Byproducts from incomplete deprotection of the nucleobases will be more hydrophobic and also well-separated.
-
-
Quantification: The amount of dimethoxytrityl alcohol (DMT-OH), a byproduct of the detritylation reaction, can be quantified using sensitive LC-MS/MS methods with multiple reaction monitoring (MRM) for trace-level analysis.
Visualized Workflows and Mechanisms
4.1. Role of this compound in Oligonucleotide Synthesis Cycle
The following diagram illustrates a single cycle of phosphoramidite-based oligonucleotide synthesis, highlighting the critical role of the DMT group.
References
In-Depth Technical Guide: Solubility of 5'-O-DMT-rI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5'-O-(4,4'-Dimethoxytrityl)riboinosine (5'-O-DMT-rI), a key building block in the synthesis of oligonucleotides. Understanding the solubility of this compound is critical for its effective use in various synthetic and purification protocols. This document presents available quantitative solubility data, qualitative solubility assessments, detailed experimental methodologies for solubility determination, and relevant experimental workflows.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by the solvent's polarity and the presence of co-solvents. The hydrophobic nature of the dimethoxytrityl (DMT) group significantly affects its solubility profile.
Quantitative Solubility Data
Quantitative solubility data for this compound (CAS: 119898-59-8) is available for dimethyl sulfoxide (B87167) (DMSO) and specific aqueous formulations.
| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (mM) | Data Source |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 250 mg/mL | 438.14 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 | |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.08 mg/mL | ≥ 3.65 |
It is noted that for the DMSO measurement, sonication may be required to achieve this level of solubility, and the use of hygroscopic DMSO can impact the results.
Qualitative Solubility Assessment in Common Organic Solvents
| Solvent | Qualitative Solubility | Rationale/Comments |
| Acetonitrile (B52724) | Poor to Sparingly Soluble | The poor solubility of 3'-O,N-protected nucleosides in acetonitrile has been noted in the literature, often necessitating the use of other solvents for reactions.[2] |
| Dichloromethane (DCM) | Soluble | Dichloromethane is a common solvent for reactions involving protected nucleosides, suggesting good solubility.[2] |
| Tetrahydrofuran (THF) | Poor to Sparingly Soluble | Similar to acetonitrile, the solubility of protected nucleosides in THF can be limited.[2] |
| Ethyl Acetate (B1210297) | Sparingly to Moderately Soluble | Ethyl acetate is a moderately polar solvent and is expected to have some solvating power for this compound, though likely less than dichloromethane. |
Experimental Protocols
Methodology for Determining Solubility (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
1. Materials:
-
This compound
-
Selected solvents (e.g., Acetonitrile, Dichloromethane, THF, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
2. Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the vials to rest at the constant temperature for a short period to allow for the sedimentation of undissolved solid.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or g/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Workflow: Solid-Phase RNA Synthesis
This compound is a crucial reagent in the synthesis of RNA oligonucleotides. The following diagram illustrates a simplified workflow for a single coupling cycle in solid-phase RNA synthesis.
Caption: Simplified workflow of a solid-phase RNA synthesis cycle using this compound.
References
5'-O-DMT-riboinosine: A Comprehensive Technical Guide
CAS Number: 119898-59-8
This technical guide provides an in-depth overview of 5'-O-(4,4'-dimethoxytrityl)inosine (5'-O-DMT-riboinosine), a crucial protected nucleoside for the synthesis of oligonucleotides and a valuable tool for researchers in drug development and molecular biology. This document details its chemical properties, a representative synthesis protocol, purification methods, and analytical characterization techniques.
Chemical Properties
A summary of the key chemical properties of 5'-O-DMT-riboinosine is presented in the table below.
| Property | Value |
| CAS Number | 119898-59-8[1] |
| Molecular Formula | C₃₁H₃₀N₄O₇[1] |
| Appearance | Powder or liquid[1] |
| Purity | ≥97%[1] |
| Storage | Store in a tightly closed container at <-15°C[2] |
Synthesis of 5'-O-DMT-riboinosine
The synthesis of 5'-O-DMT-riboinosine involves the protection of the 5'-hydroxyl group of inosine (B1671953) with a dimethoxytrityl (DMT) group. This protecting group is crucial for directing subsequent chemical modifications, particularly in the context of solid-phase oligonucleotide synthesis. Below is a representative experimental protocol adapted from the synthesis of similar protected nucleosides.
Experimental Protocol: Synthesis of 5'-O-DMT-riboinosine
Materials:
-
Inosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve inosine in anhydrous pyridine.
-
Reaction: To the stirred solution, add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of methanol.
-
Extraction: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude 5'-O-DMT-riboinosine is purified by silica gel column chromatography using a suitable gradient of methanol in dichloromethane.
-
Final Product: Fractions containing the pure product are pooled and the solvent is evaporated to yield 5'-O-DMT-riboinosine as a solid.
Workflow for the Synthesis of 5'-O-DMT-riboinosine
Analytical Characterization
The identity and purity of synthesized 5'-O-DMT-riboinosine are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic peaks of the DMT group (aromatic protons and methoxy (B1213986) groups) and the inosine moiety are expected. A representative ¹H NMR spectrum of a similar DMT-protected nucleoside can be found in the literature.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | s | H-2 & H-8 of inosine |
| ~ 7.2 - 7.5 | m | Aromatic protons of DMT group |
| ~ 6.8 | d | Aromatic protons of DMT group |
| ~ 6.3 | d | H-1' of ribose |
| ~ 4.6 | m | H-2' of ribose |
| ~ 4.2 | m | H-3' of ribose |
| ~ 4.0 | m | H-4' of ribose |
| ~ 3.8 | s | Methoxy protons of DMT group |
| ~ 3.4 | m | H-5' of ribose |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of 5'-O-DMT-riboinosine. A reverse-phase column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate). The retention time and peak purity are determined.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient of B in A |
| Detection | UV at 260 nm |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio ([M+H]⁺) for C₃₁H₃₀N₄O₇ is approximately 571.22 g/mol .
Role in Oligonucleotide Synthesis and Drug Development
5'-O-DMT-riboinosine is a key building block in the chemical synthesis of RNA. The DMT group protects the 5'-hydroxyl, allowing for the selective formation of phosphodiester bonds at the 3'-position during solid-phase synthesis.
The Role of 5'-O-DMT-riboinosine in Oligonucleotide Synthesis
Protected nucleosides, such as 5'-O-DMT-riboinosine, are fundamental to the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. These therapeutic modalities rely on the precise chemical synthesis of oligonucleotides with specific sequences. The ability to chemically synthesize these molecules allows for the introduction of various modifications to enhance their stability, delivery, and efficacy. Nucleoside analogues can act as inhibitors of nucleic acid metabolism, thereby interfering with viral replication or the growth of tumor cells, demonstrating significant antiviral and anti-tumor effects.
References
Compound Identification and Molecular Formula
An in-depth analysis of the molecular weight of 5'-O-DMT-inosine, a crucial parameter for researchers in drug development and organic synthesis, requires a precise understanding of its chemical structure. The term "5'-O-DMT-inosine" can refer to two primary variants: the ribonucleoside form (containing a ribose sugar) and the deoxyribonucleoside form (containing a deoxyribose sugar). This guide provides a detailed breakdown of the molecular weight for both compounds.
The key distinction between the two molecules lies in the presence or absence of a hydroxyl group at the 2' position of the sugar moiety.
-
5'-O-DMT-inosine (Ribonucleoside) : This compound, also referred to as 5''-O-(4,4''-Dimethoxytrityl)-inosine, has the molecular formula C₃₁H₃₀N₄O₇[1][2].
-
2'-Deoxy-5'-O-DMT-inosine (Deoxyribonucleoside) : This variant lacks the 2'-hydroxyl group and has a molecular formula of C₃₁H₃₀N₄O₆[3][4].
Molecular Weight Data
The molecular weights of these compounds are derived from their respective molecular formulas. The data is summarized below for easy comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5'-O-DMT-inosine | C₃₁H₃₀N₄O₇ | 570.59[2] |
| 2'-Deoxy-5'-O-DMT-inosine | C₃₁H₃₀N₄O₆ | 554.61 |
Detailed Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The tables below provide a detailed breakdown of this calculation for each compound based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Table 1: Molecular Weight Calculation for 5'-O-DMT-inosine (C₃₁H₃₀N₄O₇)
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 31 | 12.011 | 372.341 |
| Hydrogen (H) | 30 | 1.008 | 30.240 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Oxygen (O) | 7 | 15.999 | 111.993 |
| Total | 570.602 |
Table 2: Molecular Weight Calculation for 2'-Deoxy-5'-O-DMT-inosine (C₃₁H₃₀N₄O₆)
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 31 | 12.011 | 372.341 |
| Hydrogen (H) | 30 | 1.008 | 30.240 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Oxygen (O) | 6 | 15.999 | 95.994 |
| Total | 554.603 |
Note: The calculated molecular weights may differ slightly from the values found in the literature due to the use of averaged versus monoisotopic atomic masses.
Logical Workflow for Molecular Weight Determination
The process of determining the molecular weight of a chemical compound follows a straightforward logical path from its constituent elements to the final value.
Caption: Logical workflow for calculating molecular weight.
Experimental Protocols
The determination of a compound's molecular weight is a computational task based on its known molecular formula. As such, experimental protocols for synthesis or analysis are not directly applicable to the scope of this specific inquiry. The values presented are calculated from established atomic weights.
References
- 1. 5'-O-DMT-inosine, CasNo.119898-59-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 5''-O-(4,4''-Dimethoxytrityl)-inosine | 119898-59-8 [chemicalbook.com]
- 3. 2'-Deoxy-5'-O-DMT-inosine | 93778-57-5 | ND08417 [biosynth.com]
- 4. 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | C31H30N4O6 | CID 136192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 5'-O-DMT-rI Phosphoramidite
For researchers, scientists, and drug development professionals working with modified oligonucleotides, 5'-O-DMT-riboInosine (5'-O-DMT-rI) phosphoramidite (B1245037) is a critical reagent for the synthesis of RNA molecules containing inosine (B1671953). Inosine, a naturally occurring purine (B94841) nucleoside, is a versatile building block in RNA research due to its ability to form wobble base pairs, influencing RNA structure, stability, and biological function. This technical guide provides an in-depth overview of commercial suppliers, quality control measures, experimental protocols for its use in oligonucleotide synthesis, and the functional implications of incorporating inosine into RNA.
Commercial Availability
This compound is commercially available from several reputable suppliers, primarily as the more stable 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidite form, which is essential for RNA synthesis. The table below summarizes key information from prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| BroadPharm | 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite | 147201-04-5 | C50H68N7O9PSi | 970.2 | Inquire |
| Glen Research | I-CE Phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.08 | ≥97% by HPLC |
| BOC Sciences | 5'-O-DMT-2'-O-tert-Butyldimethylsilyl-Inosine 3'-CE phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.07 | ≥97% by HPLC |
| PolyOrg, Inc. | 5'-DMT-2'-OTBDMS-Inosine-3'-CE Phosphoramidite | 261518-12-1 | C46H61N6O8PSi | 885.07 | Inquire |
| Tinzime | 5′-O-DMT-2′-O-TBDMS-N1-Me-pU-Phosphoramidite | N/A | C46H63N4O9PSi | 875.07 | ≥98% by HPLC |
Quality Control and Purity Assessment
The quality of phosphoramidites is paramount for the successful synthesis of high-fidelity oligonucleotides. Reputable suppliers employ a battery of analytical techniques to ensure the purity and identity of their products. For this compound phosphoramidite and its derivatives, the following quality control measures are typically implemented:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of phosphoramidites[1]. The analysis typically reveals two peaks corresponding to the two diastereomers at the phosphorus center[1]. The purity is calculated as the total area of the two diastereomeric peaks relative to all other peaks in the chromatogram.
-
Mass Spectrometry (MS): LC-MS is used to confirm the identity of the phosphoramidite by verifying its molecular weight[2]. This technique is also invaluable for identifying and characterizing any impurities that may be present[3].
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities[1]. It can distinguish the desired P(III) phosphoramidite from oxidized P(V) species and other phosphorus-containing side products. The two diastereomers of the phosphoramidite will appear as distinct signals in the ³¹P NMR spectrum.
-
Water Content: The water content of the phosphoramidite solution is a critical parameter, as moisture can lead to the degradation of the phosphoramidite and reduce coupling efficiency during oligonucleotide synthesis. Karl Fischer titration is the standard method for determining water content.
Experimental Protocols
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The following is a generalized protocol, with specific recommendations for the inosine phosphoramidite.
Oligonucleotide Synthesis Cycle
The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite involves a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and can be quantified spectrophotometrically to monitor the stepwise coupling efficiency.
-
Coupling: The 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically hindered phosphoramidites like those used in RNA synthesis, a longer coupling time is often recommended. A coupling time of 12 minutes is suggested for the 2'-O-TBDMS protected inosine phosphoramidite.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:
-
Cleavage from Support and Removal of Base and Phosphate Protecting Groups: The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
Removal of 2'-O-TBDMS Protecting Groups: The 2'-O-TBDMS groups are more stable and require a specific deprotection step. This is typically achieved by treating the oligonucleotide with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).
The fully deprotected inosine-containing RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol: Synthesis of an Inosine-Containing RNA Template for Reverse Transcription
This protocol is adapted from a study investigating the effect of inosine on reverse transcription.
-
Synthesis: The RNA template containing inosine is synthesized on a 1.0 µM scale using an automated DNA/RNA solid-phase synthesizer in the DMT-off mode.
-
Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite is used for the incorporation of inosine.
-
Synthesis Cycle: The standard four-step cycle of detritylation, coupling, capping, and oxidation is used for each nucleotide addition.
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10 minutes.
-
The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.
-
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (dPAGE).
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.
Role and Applications of Inosine-Containing Oligonucleotides
The incorporation of inosine into RNA oligonucleotides has significant implications for their structure, function, and therapeutic potential.
Mechanism of Action of Inosine-Containing Antisense Oligonucleotides
Inosine is often interpreted as guanosine (B1672433) by the cellular machinery. In the context of antisense oligonucleotides (ASOs), an inosine-containing ASO can bind to a target mRNA and modulate its function through several mechanisms.
References
The Cornerstone of Modified RNA Synthesis: A Technical Guide to 5'-O-DMT-rI in RNA Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA chemistry and therapeutics, the precise synthesis of modified oligonucleotides is paramount. Among the arsenal (B13267) of chemical tools available, 5'-O-(4,4'-Dimethoxytrityl)inosine (5'-O-DMT-rI) derivatives stand out as critical building blocks for the incorporation of inosine (B1671953) into RNA strands. This nucleoside, often considered a universal base due to its ability to pair with any of the four canonical bases, plays a significant role in various biological processes and is a key component in the design of therapeutic oligonucleotides and diagnostic probes.
This in-depth technical guide delineates the central role of 5'-O-DMT protected inosine phosphoramidites in solid-phase RNA synthesis. We will explore the detailed chemical principles, provide comprehensive experimental protocols, present quantitative data on synthesis efficiency, and visualize the critical workflows, offering a vital resource for researchers and professionals in the field.
Core Principles: The Phosphoramidite (B1245037) Method and the Role of the DMT Group
The chemical synthesis of RNA oligonucleotides is predominantly achieved through the phosphoramidite solid-phase synthesis method. This elegant and highly efficient chemistry relies on the sequential addition of protected nucleoside phosphoramidites to a growing RNA chain attached to a solid support. The 5'-O-DMT group is a cornerstone of this strategy, serving two primary functions:
-
Transient Protection of the 5'-Hydroxyl Group: The bulky and acid-labile dimethoxytrityl (DMT) group effectively shields the 5'-hydroxyl function of the incoming ribonucleoside phosphoramidite, preventing self-polymerization and ensuring the specific formation of the desired 3'-to-5' phosphodiester linkage.[1][2] Its acid lability allows for its clean and efficient removal at the beginning of each coupling cycle, a process known as detritylation, to expose the 5'-hydroxyl for the next coupling reaction.[3]
-
A Handle for Purification: The lipophilic nature of the DMT group provides a powerful tool for the purification of the final oligonucleotide. In what is known as "DMT-on" purification, the final coupling cycle is performed without the terminal detritylation step, leaving the full-length, desired product with a DMT group at its 5'-end.[4][5] This significant increase in hydrophobicity allows for the efficient separation of the full-length product from shorter, "failure" sequences (which lack the 5'-DMT group) using reverse-phase high-performance liquid chromatography (RP-HPLC) or specialized purification cartridges.
Synthesis of the Key Building Block: 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite
The successful incorporation of inosine into a growing RNA chain begins with the synthesis of its corresponding phosphoramidite derivative. The most commonly used synthon is 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite . The synthesis of this complex molecule involves a multi-step process that requires careful protection of the various functional groups of the inosine ribonucleoside.
dot
Caption: Synthesis pathway for 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite.
Experimental Protocol: Synthesis of 5'-O-DMT-2'-O-TBDMS-Inosine-3'-CE Phosphoramidite
This protocol is a representative method adapted from general procedures for the synthesis of purine (B94841) ribonucleoside phosphoramidites.
Step 1: 5'-O-Dimethoxytritylation of Inosine
-
Co-evaporate inosine with anhydrous pyridine (B92270) (3 x 10 mL) and dry under high vacuum for at least 4 hours.
-
Dissolve the dried inosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) portion-wise over 30 minutes at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-inosine by silica (B1680970) gel column chromatography.
Step 2: 2'-O-tert-Butyldimethylsilylation
-
Co-evaporate the purified 5'-O-DMT-inosine with anhydrous N,N-dimethylformamide (DMF) (2 x 10 mL).
-
Dissolve the dried product in anhydrous DMF.
-
Add imidazole (B134444) (2.5 equivalents) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) and stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the 5'-O-DMT-2'-O-TBDMS-inosine by silica gel column chromatography.
Step 3: 3'-O-Phosphitylation
-
Dry the 5'-O-DMT-2'-O-TBDMS-inosine under high vacuum for at least 4 hours.
-
Dissolve the dried compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC and ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, evaporate the solvent and purify the crude product by precipitation from a DCM solution into cold n-hexane to yield the final phosphoramidite as a white foam.
Solid-Phase Synthesis of Inosine-Containing RNA
The incorporation of the this compound phosphoramidite into an RNA oligonucleotide follows the standard, automated four-step cycle of solid-phase synthesis.
dot
Caption: The four-step cycle of solid-phase RNA synthesis.
Experimental Protocol: Automated Solid-Phase Synthesis of an Inosine-Containing RNA Oligonucleotide
This protocol outlines the general steps for a 1 µmol scale synthesis on an automated DNA/RNA synthesizer.
Reagents:
-
Detritylation: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.
-
Phosphoramidites: 0.1 M solutions of 5'-O-DMT-2'-O-TBDMS protected A(Bz), C(Ac), G(iBu), U, and I phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping B: 16% N-Methylimidazole (NMI) in THF.
-
Oxidation: 0.02 M Iodine in THF/Pyridine/Water.
-
Washes: Anhydrous acetonitrile.
Cycle Steps:
-
Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the growing chain. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.
-
Coupling: The inosine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling time is typically extended for RNA synthesis (e.g., 6-12 minutes) compared to DNA synthesis to account for the steric hindrance of the 2'-O-TBDMS group. The column is washed with anhydrous acetonitrile.
-
Capping: A mixture of Capping A and Capping B solutions is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidation solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester. The column is washed with anhydrous acetonitrile.
This four-step cycle is repeated until the desired RNA sequence is assembled.
Quantitative Data
The efficiency of each step in the synthesis process is critical for obtaining a high yield of the full-length product. The following tables summarize typical quantitative data associated with the synthesis and purification of RNA oligonucleotides.
Table 1: Average Stepwise Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) |
| Standard RNA (TBDMS) | 98.0 - 99.0 | 66.5 - 81.8 | 36.4 - 60.5 |
| High-Efficiency RNA | >99.5 | >90.4 | >77.8 |
Data compiled from various sources indicating typical performance. Actual yields may vary based on sequence, synthesizer, and reagent quality.
Table 2: Purification of a 21-mer RNA Oligonucleotide using DMT-on Cartridge Purification
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Purity (by HPLC) | 76.7% | 98.5% |
| Yield | - | 66.5% |
Data from a study by Glen Research on the purification of a 21-mer RNA oligonucleotide.
Cleavage and Deprotection: The Final Steps to Functional RNA
Once the synthesis is complete, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule. This is a multi-step process that requires careful handling to avoid degradation of the RNA.
Experimental Protocols: Cleavage and Deprotection
Protocol 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or a solution of aqueous methylamine (B109427) (AMA).
-
Incubate the mixture at the recommended temperature and duration (e.g., 10 minutes at 65°C for AMA, or 4-17 hours at room temperature for ammonium hydroxide/ethanol). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 2: 2'-O-TBDMS Group Removal (DMT-off)
-
Redissolve the dried oligonucleotide from Protocol 1 in anhydrous DMSO.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.
-
Cool the reaction and precipitate the deprotected RNA oligonucleotide.
Protocol 3: 2'-O-TBDMS Group Removal (DMT-on)
-
Redissolve the dried oligonucleotide from Protocol 1 in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution and mix gently.
-
Add TEA·3HF and heat the mixture at 65°C for 2.5 hours. The addition of TEA helps to preserve the DMT group.
-
Quench the reaction with an appropriate buffer. The solution is now ready for DMT-on purification.
dot
Caption: Cleavage and deprotection workflow for RNA oligonucleotides.
Conclusion
The use of 5'-O-DMT protected inosine phosphoramidites is an indispensable technique in modern RNA chemistry. The DMT group's dual role as a reliable protecting group and a powerful purification handle has enabled the routine synthesis of high-purity, inosine-containing RNA oligonucleotides for a wide range of applications in research, diagnostics, and drug development. A thorough understanding of the underlying chemical principles and the optimization of the synthesis, deprotection, and purification protocols are essential for the successful production of these critical biomolecules. This guide provides a foundational resource to aid researchers and professionals in harnessing the power of this compound for the advancement of RNA science and technology.
References
An In-depth Technical Guide to Phosphoramidite Chemistry Featuring 5'-O-DMT-rI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold standard for solid-phase oligonucleotide synthesis. It focuses on the application of 5'-O-DMT-riboinosine (5'-O-DMT-rI) phosphoramidite in the synthesis of inosine-containing RNA oligonucleotides, which are of significant interest in various research and therapeutic applications. This document details the core principles of the synthesis cycle, provides experimental protocols, and presents quantitative data to aid in the design and execution of oligonucleotide synthesis.
Core Principles of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process that builds a nucleic acid chain in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[1] Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] Protecting groups are utilized on the phosphoramidite monomers to prevent unwanted side reactions during synthesis.[2]
The Synthesis Cycle: A Step-by-Step Breakdown
The automated synthesis cycle is a highly efficient process, with each step optimized to ensure high fidelity of the final oligonucleotide sequence.
1. Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[3] This is typically achieved by treating the support with a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The vibrant orange color of the released DMT cation allows for real-time monitoring of the synthesis efficiency.
2. Coupling: In this step, the next nucleoside is introduced as a phosphoramidite monomer, which is activated by a weak acid catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. This reaction is highly sensitive to moisture and is therefore carried out under anhydrous conditions.
3. Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI). This ensures that only the full-length oligonucleotides are extended in subsequent cycles.
4. Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine (B92270), and water is commonly used for this step.
This four-step cycle is repeated for each nucleotide to be added to the growing chain until the desired sequence is synthesized.
The Role of this compound in RNA Synthesis
Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that can form from the deamination of adenosine. In the context of RNA, inosine can form wobble base pairs with adenosine, cytosine, and uridine. This property makes inosine-containing oligonucleotides valuable tools for various molecular biology applications, including as probes for detecting and quantifying RNA editing events.
The synthesis of RNA oligonucleotides containing inosine requires a specialized phosphoramidite monomer: 5'-O-DMT-2'-O-TBDMS-riboinosine-3'-CE-phosphoramidite. This molecule incorporates the essential protecting groups for efficient and accurate synthesis:
-
5'-O-Dimethoxytrityl (DMT): Protects the 5'-hydroxyl group and is removed at the beginning of each coupling cycle.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group of the ribose sugar, preventing unwanted side reactions and branching during synthesis.
-
β-Cyanoethyl (CE): Protects the phosphate group.
-
Diisopropylamino: The reactive group of the phosphoramidite that is displaced during the coupling reaction.
Quantitative Data in Phosphoramidite Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The coupling efficiency, in particular, has a significant impact on the final product purity.
| Parameter | Typical Value/Range | Notes |
| DNA Coupling Efficiency | >99% | Per step efficiency for standard DNA phosphoramidites. |
| RNA Coupling Efficiency | 97-99% | Generally lower than DNA due to the steric hindrance of the 2'-O-protecting group. |
| Detritylation Time | 60-90 seconds | Using 3% TCA in DCM. |
| DNA Coupling Time | 30-180 seconds | Dependent on the specific phosphoramidite and activator used. |
| RNA Coupling Time | 5-15 minutes | Longer coupling times are required for RNA phosphoramidites to achieve high efficiency. |
| Capping Time | ~30 seconds | |
| Oxidation Time | ~30 seconds | |
| Phosphoramidite Concentration | 0.02 - 0.2 M | In anhydrous acetonitrile (B52724). |
| Activator Concentration | 0.2 - 0.7 M | In anhydrous acetonitrile. |
Experimental Protocols
Synthesis of 5'-O-DMT-2'-O-TBDMS-riboinosine-3'-CE-phosphoramidite
The synthesis of the inosine phosphoramidite monomer is a multi-step process that involves the protection of the various functional groups of the inosine nucleoside.
Materials:
-
Inosine
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO₃)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (DMF, THF, Dichloromethane)
Procedure:
-
5'-O-DMT Protection: Inosine is reacted with DMT-Cl in a polar solvent mixture like pyridine/DMF to selectively protect the 5'-hydroxyl group.
-
2'-O-TBDMS Protection: The 5'-O-DMT-inosine is then reacted with TBDMS-Cl in the presence of a catalyst like silver nitrate in pyridine to protect the 2'-hydroxyl group. The 2'-O-silylated isomer is purified by silica (B1680970) gel chromatography.
-
Phosphitylation: The purified 5'-O-DMT-2'-O-TBDMS-inosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent such as dichloromethane to yield the final phosphoramidite monomer. The product is purified by silica gel chromatography.
Solid-Phase Synthesis of an Inosine-Containing RNA Oligonucleotide
This protocol outlines the general steps for automated solid-phase synthesis of an RNA oligonucleotide containing an inosine residue.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
-
5'-O-DMT-2'-O-TBDMS protected phosphoramidites for A, C, G, U, and I (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Deblocking solution (3% TCA in DCM).
-
Capping solutions (Cap A: Acetic anhydride/THF/Pyridine; Cap B: 1-Methylimidazole/THF).
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
Automated Synthesizer Cycle Program:
| Step | Reagent/Solvent | Time |
| 1. Wash | Anhydrous Acetonitrile | 30 s |
| 2. Deblock | 3% TCA in DCM | 90 s |
| 3. Wash | Anhydrous Acetonitrile | 60 s |
| 4. Couple | Phosphoramidite + Activator | 10 min |
| 5. Wash | Anhydrous Acetonitrile | 30 s |
| 6. Cap | Cap A + Cap B | 30 s |
| 7. Wash | Anhydrous Acetonitrile | 30 s |
| 8. Oxidize | Iodine Solution | 30 s |
| 9. Wash | Anhydrous Acetonitrile | 60 s |
This cycle is repeated for each nucleotide in the sequence.
Cleavage and Deprotection of Inosine-Containing RNA
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1, v/v).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Cleavage and Base Deprotection: The CPG support is treated with AMA solution at 65°C for 15-30 minutes. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.
-
2'-O-TBDMS Deprotection: After removal of the AMA solution, the oligonucleotide is treated with a solution of TEA·3HF in a solvent like DMF or DMSO to remove the TBDMS protecting groups from the 2'-hydroxyls. This reaction is typically carried out at 65°C for 2.5 hours.
-
Desalting: The fully deprotected oligonucleotide is then desalted using techniques such as ethanol (B145695) precipitation or size-exclusion chromatography to remove residual salts and small molecules.
Mandatory Visualizations
References
- 1. phosphoramidite | AxisPharm [axispharm.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Methodological & Application
Application Notes and Protocols for Automated RNA Synthesis Using 5'-O-DMT-rI
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of RNA therapeutics and research, the site-specific incorporation of modified nucleosides is crucial for elucidating biological mechanisms and developing novel therapeutic agents. Inosine (B1671953) (rI), a naturally occurring purine (B94841) nucleoside, is of particular interest due to its ability to form wobble base pairs with adenosine, cytosine, and uridine. This property makes it a valuable tool for studying RNA secondary structure, RNA-protein interactions, and the effects of A-to-I RNA editing.
The automated solid-phase synthesis of RNA oligonucleotides relies on the use of phosphoramidite (B1245037) building blocks with protecting groups on the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the nucleobases. For the incorporation of inosine, 5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite is a commonly utilized reagent. This document provides detailed application notes and protocols for the efficient incorporation of 5'-O-DMT-rI into synthetic RNA oligonucleotides using automated synthesis platforms.
Chemical Structure of this compound Phosphoramidite
The this compound phosphoramidite is specifically designed for use in automated RNA synthesis. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during synthesis and allows for the monitoring of coupling efficiency. The tert-butyldimethylsilyl (TBDMS) group at the 2' position prevents unwanted side reactions, and the phosphoramidite moiety at the 3' position enables the coupling reaction.
Caption: Components of the this compound phosphoramidite.
Data Presentation: Performance in Automated RNA Synthesis
The successful incorporation of modified nucleosides is dependent on high coupling efficiency and yield. The data presented below is a summary of reported values for the performance of this compound phosphoramidite in automated RNA synthesis.
Table 1: Coupling Efficiency and Time
| Phosphoramidite | Average Stepwise Coupling Efficiency (%) | Recommended Coupling Time (minutes) |
| This compound | >98%[1][2] | 12[1][2] |
| Standard RNA (A, C, G, U) | ~99% | 5-10 |
Table 2: Overall Yield and Purity
| Oligonucleotide Type | Typical Overall Yield (OD units) | Expected Purity (HPLC) |
| Inosine-containing RNA | Dependent on length and sequence | >85% after purification |
| Standard RNA | Dependent on length and sequence | >85% after purification |
Experimental Protocols
The following protocols provide a general framework for the automated synthesis, deprotection, and purification of RNA oligonucleotides containing inosine. These should be adapted based on the specific synthesizer, reagents, and scale of synthesis.
Automated RNA Synthesis Workflow
The synthesis of RNA oligonucleotides containing inosine follows the standard phosphoramidite chemistry cycle.
Caption: The four-step cycle of automated RNA synthesis.
Protocol:
-
Preparation:
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Install the phosphoramidite solution on an automated DNA/RNA synthesizer.
-
Ensure all other necessary reagents (activator, capping solutions, oxidizing agent, deblocking solution) are fresh and properly installed.
-
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT group is removed from the growing oligonucleotide chain by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing chain. A longer coupling time of up to 12 minutes is recommended for the inosine phosphoramidite to ensure high efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. This is a critical step that requires careful execution to avoid degradation of the RNA.
-
Deprotection of Inosine-Containing RNA
A two-step deprotection procedure is typically employed for RNA oligonucleotides synthesized with 2'-O-TBDMS protection.
References
- 1. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5'-O-DMT-rI into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that is a common modification found in RNA, particularly in the anticodon loop of transfer RNA (tRNA).[1][2] Due to its ability to form base pairs with adenosine, cytidine, and uridine, inosine is often utilized as a "universal base" in oligonucleotide probes and primers when the target sequence is ambiguous.[1][3] The incorporation of inosine into synthetic oligonucleotides is a valuable tool for various applications in molecular biology, diagnostics, and therapeutics. This document provides a detailed protocol for the incorporation of 5'-O-(4,4'-Dimethoxytrityl)-N-isobutyryl-2'-O-(tert-butyldimethylsilyl)-riboinosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (5'-O-DMT-rI) into oligonucleotides using standard automated solid-phase synthesis.
Chemical Structure of this compound Phosphoramidite
The successful incorporation of inosine into an oligonucleotide chain begins with a high-quality phosphoramidite monomer. The structure of this compound phosphoramidite is depicted below, highlighting the key protecting groups that ensure efficient and accurate synthesis.
Caption: Key components of the this compound phosphoramidite monomer.
Experimental Protocols
Phosphoramidite Preparation
Proper handling and preparation of the this compound phosphoramidite are crucial for achieving high coupling efficiencies.
-
Reconstitution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer (typically 0.1 M).
-
Stability: Use the reconstituted phosphoramidite solution within 1-2 days to ensure optimal performance. Prolonged storage in solution can lead to degradation and reduced coupling efficiency.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound is performed using a standard phosphoramidite synthesis cycle on an automated DNA/RNA synthesizer. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: The automated phosphoramidite synthesis cycle.
Detailed Steps:
-
Deblocking (Detritylation): The acid-labile 5'-O-DMT group is removed from the solid support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The release of the DMT cation, which is orange, can be monitored spectrophotometrically to assess coupling efficiency in real-time.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution. It has been noted that inosine can be somewhat susceptible to damage by iodine during oxidation, especially with multiple incorporations. If more than six inosine residues are present in the sequence, using an alternative oxidizing agent like 0.5M CSO (Carboloy's Solution) with a 3-minute oxidation time can yield better results.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Workflow for Cleavage and Deprotection of Inosine-Containing Oligonucleotides:
Caption: Post-synthesis processing of inosine-containing oligonucleotides.
Recommended Deprotection Protocols:
| Reagent | Conditions | Notes |
| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) mixture at room temperature for 2 hours. | A fast and efficient method. Heating in AMA should be avoided for 2'-Fluoro-inosine containing oligonucleotides as it can lead to some degradation. |
| Concentrated Ammonium Hydroxide | 55°C for 17 hours. | A standard deprotection method suitable for inosine-containing oligonucleotides. |
2'-O-TBDMS Deprotection:
Following the cleavage and base deprotection, the 2'-O-TBDMS groups are removed.
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Procedure: Resuspend the oligonucleotide in the deprotection solution and incubate according to the reagent manufacturer's protocol.
Purification
Purification of the final oligonucleotide is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying inosine-containing oligonucleotides.
"Trityl-On" RP-HPLC Purification:
This method takes advantage of the hydrophobicity of the 5'-DMT group, which is left on the full-length product after synthesis.
-
The crude, deprotected oligonucleotide solution (with the 5'-DMT group still attached) is loaded onto an RP-HPLC column.
-
A gradient of an organic solvent (e.g., acetonitrile) in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.
-
The DMT-on, full-length oligonucleotide is retained more strongly on the column than the "trityl-off" failure sequences, allowing for excellent separation.
-
The collected fractions containing the pure DMT-on oligonucleotide are then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
The final product is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Analytical Verification:
The identity and purity of the final inosine-containing oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis (CE).
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard Practice |
| Coupling Time (2'-F-Inosine) | 3 minutes | Glen Research |
| Coupling Time (ribo-Inosine) | 3-5 minutes (recommended) | Based on 2'-F-Inosine data |
| Coupling Efficiency | >99% (expected) | Standard for phosphoramidite chemistry |
| Oxidation Time (standard) | As per synthesizer protocol | Standard Practice |
| Oxidation Time (>6 inosines) | 3 minutes with 0.5M CSO | Glen Research |
| Deprotection (AMA) | 2 hours at room temperature | Glen Research |
| Deprotection (Ammonium Hydroxide) | 17 hours at 55°C | Glen Research |
| Purification Purity (RP-HPLC) | >85% | General literature |
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a straightforward process using standard phosphoramidite chemistry and automated synthesizers. By following the detailed protocols and considering the specific recommendations for coupling and deprotection, researchers can successfully synthesize high-quality inosine-containing oligonucleotides for a wide range of applications. The use of "trityl-on" RP-HPLC purification is highly recommended to ensure the high purity of the final product.
References
Solid-Phase Synthesis of Inosine-Containing RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding landscape of RNA therapeutics and research, the site-specific incorporation of modified nucleosides is of paramount importance. Inosine (B1671953) (rI), a naturally occurring purine (B94841) nucleoside, is a particularly significant modification due to its role in processes such as RNA editing, where adenosine (B11128) is deaminated to inosine, altering the genetic information encoded. Inosine's ability to form wobble base pairs with adenosine, cytidine, and uridine (B1682114) lends unique structural and functional properties to RNA molecules. This document provides detailed application notes and protocols for the efficient solid-phase synthesis of RNA oligonucleotides containing inosine using 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-inosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (B1245037).
Key Reagents and Equipment
-
Phosphoramidites: 5'-O-DMT-2'-O-TBDMS protected phosphoramidites for A, C, G, U, and I.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.
-
Activator: 5-Benzylthio-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI), or 5-Ethylthio-1H-tetrazole (ETT).
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Reagent: Iodine solution (I2 in THF/water/pyridine).
-
Cleavage and Deprotection Reagents:
-
Ammonia/methylamine (AMA) solution.
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
-
Solvents and Reagents: Anhydrous acetonitrile (B52724), dichloromethane, pyridine, N-methyl-2-pyrrolidone (NMP), triethylamine.
-
Equipment: Automated DNA/RNA synthesizer, High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (ESI-MS or MALDI-TOF).
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Inosine-Containing RNA
This protocol outlines the standard cycle for incorporating 5'-O-DMT-rI phosphoramidite into a growing RNA chain on an automated synthesizer. The use of 2'-O-TBDMS for hydroxyl protection is standard in RNA synthesis.[1]
-
Preparation:
-
Dissolve the this compound phosphoramidite and other standard ribonucleoside phosphoramidites in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M to 0.15 M).
-
Install all reagent bottles on the synthesizer and ensure the system is free of moisture.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated steps for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with 3% TCA in DCM.[2] The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency from the previous cycle.
-
-
Step 2: Coupling
-
The this compound phosphoramidite is activated by the activator solution (e.g., 0.25 M BTT in acetonitrile) and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. Due to the steric hindrance of the 2'-O-TBDMS group, a slightly longer coupling time is recommended for ribonucleosides compared to deoxyribonucleosides.[3]
-
Recommended Coupling Time for rI: 5-10 minutes.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents (Cap A and Cap B). This prevents the formation of deletion mutations in the final product.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the iodine solution.[4]
-
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on). For DMT-on purification, the final deblocking step is omitted.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support and Base/Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of ammonia/methylamine (AMA) (1:1, v/v).
-
Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base-labile protecting groups from the nucleobases.
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
-
2'-O-TBDMS Deprotection:
-
To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF) in NMP or DMF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane (B160341) or a buffer provided by the reagent manufacturer).
-
Precipitate the RNA by adding n-butanol or an appropriate precipitation solution.
-
Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol (B145695).
-
Dry the RNA pellet.
-
Protocol 3: Purification and Analysis
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude, deprotected RNA in nuclease-free water.
-
Purify the RNA using either denaturing anion-exchange or reversed-phase HPLC. For DMT-on purification, a reversed-phase column is used, where the lipophilic DMT group allows for excellent separation of the full-length product from truncated failure sequences.
-
Collect the fractions corresponding to the full-length product.
-
-
Desalting:
-
Desalt the purified RNA using a size-exclusion column or by ethanol precipitation.
-
-
Analysis:
-
Confirm the purity of the final product by analytical HPLC.
-
Verify the identity and integrity of the inosine-containing RNA by mass spectrometry (ESI-MS or MALDI-TOF). The expected mass should be calculated and compared with the observed mass.
-
Data Presentation
The successful incorporation of this compound phosphoramidite is dependent on the choice of activator and the coupling time. The following tables summarize the expected coupling efficiencies and yields based on literature and typical experimental outcomes.
Table 1: Comparison of Activators for this compound Phosphoramidite Coupling
| Activator | Concentration (M) | Recommended Coupling Time (min) | Expected Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 | 12-15 | 96.0 - 97.5 |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 6-8 | 98.0 - 99.0 |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.33 | 3-5 | > 99.0 |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 | 2-4 | > 99.0 |
Note: Coupling efficiencies are estimates and can vary based on the synthesizer, sequence context, and reagent quality.
Table 2: Theoretical Yield of Full-Length RNA Oligonucleotide (20-mer)
| Average Stepwise Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 97.0 | 54.4 |
| 98.0 | 66.8 |
| 99.0 | 81.8 |
| 99.5 | 90.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of inosine-containing RNA.
Logical Relationship of Key Components
Caption: Key components and their roles in the coupling reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | 1. Inactive phosphoramidite (degradation due to moisture/oxidation).2. Insufficient activator strength or concentration.3. Inadequate coupling time.4. Poor quality anhydrous acetonitrile. | 1. Use fresh, high-quality phosphoramidites. Store under inert gas.2. Switch to a more potent activator like BTT or DCI. Ensure correct concentration.3. Increase the coupling time for the inosine phosphoramidite.4. Use fresh, anhydrous grade acetonitrile (<10 ppm water). |
| Presence of Deletion Sequences | 1. Inefficient capping.2. Low coupling efficiency. | 1. Ensure capping reagents are fresh and active.2. See "Low Coupling Efficiency" above. |
| Incomplete Deprotection | 1. Incomplete removal of 2'-O-TBDMS groups.2. Insufficient deprotection time or temperature. | 1. Ensure fresh TEA·3HF reagent is used.2. Extend the deprotection time or slightly increase the temperature (do not exceed recommended limits). |
| Broad or Split Peaks in HPLC | 1. RNA secondary structure formation.2. Contamination with salts or protecting group remnants. | 1. Perform HPLC analysis under denaturing conditions (e.g., elevated temperature, addition of denaturants like urea).2. Ensure proper desalting after purification. |
Conclusion
The solid-phase synthesis of RNA containing inosine is a robust and reproducible method that enables the production of high-quality oligonucleotides for a variety of research and therapeutic applications. The use of modern activators such as BTT or DCI significantly improves the coupling efficiency of the sterically hindered this compound phosphoramidite, leading to higher yields of the desired full-length product. Careful adherence to anhydrous conditions, appropriate deprotection, and rigorous purification are critical for obtaining pure, biologically active inosine-containing RNA.
References
- 1. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of DMT-on RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of 5'-dimethoxytrityl (DMT)-on RNA oligonucleotides. The "DMT-on" strategy is a widely utilized method in nucleic acid chemistry that leverages the hydrophobic nature of the DMT protecting group to efficiently separate full-length RNA sequences from shorter, "failure" sequences generated during solid-phase synthesis.[1][2][3][4][] This application note outlines the principles of DMT-on purification, presents comparative data for different purification techniques, and offers detailed experimental protocols for key procedures.
Introduction to DMT-on RNA Purification
During automated solid-phase synthesis of RNA oligonucleotides, a DMT group protects the 5'-hydroxyl of the growing chain. In the final synthesis cycle, this terminal DMT group is intentionally left on the full-length oligonucleotide. This provides a hydrophobic "handle" that is absent in the truncated failure sequences, which are typically capped with a more hydrophilic group like acetic anhydride. This difference in hydrophobicity is the basis for separation using reversed-phase chromatography.
The primary advantage of the DMT-on method is its ability to achieve high purity by effectively removing failure sequences. This is particularly crucial for downstream applications in research, diagnostics, and therapeutics where sequence integrity is paramount. Following purification, the DMT group is removed in a detritylation step, typically under acidic conditions, to yield the final, deprotected RNA oligonucleotide.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as the length of the oligonucleotide, the required purity, and the scale of the synthesis. Below is a summary of quantitative data from various sources comparing different DMT-on RNA purification techniques.
| Purification Method | Product | Crude Purity (%) | Purified Purity (%) | Yield (%) | Reference |
| Glen-Pak DNA Cartridge | 21mer RNA | 76.7 | 97.5 | 63.5 | |
| Glen-Pak RNA Cartridge | 21mer RNA | 76.7 | 98.5 | 66.5 | |
| Clarity QSP Cartridge | 30mer DNA | Not Specified | ~68.8 | Not Specified | |
| Glen-Pak Cartridge | 30mer DNA | Not Specified | ~78.8 | Not Specified | |
| TSKgel Phenyl-3PW HIC Resin | 20mer ssDNA | Not Specified | >99 | 97 |
Experimental Protocols
The following sections provide detailed protocols for the key steps in the purification of DMT-on RNA oligonucleotides.
Cleavage and Deprotection of RNA Oligonucleotides
This protocol describes the cleavage of the RNA oligonucleotide from the solid support and the removal of base and phosphate (B84403) protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) or other appropriate deprotection solution
-
Synthesized RNA oligonucleotide on solid support
-
Sealable polypropylene (B1209903) vial
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized RNA oligonucleotide to a sealable polypropylene vial.
-
Add 1.5 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a speed vacuum concentrator or a stream of nitrogen. To preserve the DMT group, avoid excessive heating during this step.
2'-Hydroxyl (Silyl) Group Deprotection
This protocol is for the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) while retaining the 5'-DMT group.
Materials:
-
Dried DMT-on RNA oligonucleotide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
-
RNase-free polypropylene tubes
Procedure:
-
Dissolve the dried DMT-on RNA oligonucleotide in 115 µL of anhydrous DMSO in an RNase-free polypropylene tube. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.
-
Add 60 µL of TEA to the solution and mix gently.
-
Add 75 µL of TEA·3HF and mix well.
-
Incubate the mixture at 65°C for 2.5 hours.
-
Proceed immediately to the purification step.
DMT-on Purification using a Reversed-Phase Cartridge
This protocol provides a general procedure for the purification of DMT-on RNA oligonucleotides using a commercially available reversed-phase cartridge (e.g., Glen-Pak).
Materials:
-
Deprotected DMT-on RNA oligonucleotide solution
-
Reversed-phase purification cartridge
-
Syringe or vacuum manifold
-
Acetonitrile (MeCN)
-
100 mM Sodium Acetate (NaOAc) or Triethylammonium Acetate (TEAA)
-
Detritylation solution (e.g., 2% Trifluoroacetic Acid (TFA) in water)
-
Elution buffer (e.g., 20% Acetonitrile in water)
-
Quenching buffer
Procedure:
-
Cartridge Preparation:
-
Wash the cartridge with 10 mL of acetonitrile.
-
Equilibrate the cartridge with 10 mL of 100 mM NaOAc or TEAA.
-
-
Sample Loading:
-
Immediately before purification, cool the 2' deprotection reaction mixture and add 1.75 mL of RNA Quenching Buffer.
-
Load the quenched solution onto the prepared cartridge slowly (1-2 drops per second). Collect the flow-through.
-
-
Washing:
-
Wash the cartridge with 10 mL of 100 mM NaOAc or TEAA to remove failure sequences.
-
Wash the cartridge with 10 mL of water to remove salts.
-
-
Detritylation:
-
Slowly pass 10 mL of the detritylation solution through the cartridge. The orange color of the cleaved DMT cation should be visible.
-
-
Elution:
-
Wash the cartridge with 10 mL of water to remove the acid.
-
Elute the purified, detritylated RNA oligonucleotide with 5 mL of elution buffer, collecting 1 mL fractions.
-
-
Analysis and Desalting:
-
Analyze the fractions by UV spectrophotometry at 260 nm to identify the fractions containing the RNA.
-
Pool the desired fractions and proceed to desalting.
-
Desalting of Purified RNA Oligonucleotides
This protocol describes the removal of salts from the purified RNA oligonucleotide sample using a desalting column or spin filter.
Materials:
-
Purified RNA oligonucleotide solution
-
Desalting spin column (e.g., with a 3 kDa or 5 kDa molecular weight cutoff)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Pre-equilibrate the desalting spin column according to the manufacturer's instructions, typically with RNase-free water.
-
Load the purified RNA oligonucleotide sample onto the column.
-
Centrifuge at the recommended speed and time (e.g., 15,000 x g for 7-10 minutes).
-
Discard the flow-through containing the salts.
-
Add RNase-free water to the column and repeat the centrifugation step. This wash step can be repeated 2-3 times for efficient salt removal.
-
To recover the desalted oligonucleotide, invert the column into a clean collection tube and centrifuge.
-
Quantify the final desalted RNA oligonucleotide by UV absorbance at 260 nm.
Visualizations
Experimental Workflow for DMT-on RNA Purification
Caption: Workflow for DMT-on RNA purification.
Principle of DMT-on Reversed-Phase Purification
Caption: Separation principle of DMT-on purification.
References
HPLC purification methods for 5'-O-DMT-rI containing sequences
An essential method for obtaining high-purity ribonucleic acid (RNA) sequences required in research, diagnostics, and therapeutic development is the purification of synthetic oligonucleotides containing a 5'-O-dimethoxytrityl (DMT) group. The DMT-on strategy, which uses reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely adopted and effective technique. This approach leverages the hydrophobic nature of the acid-labile DMT group, which is retained on the 5'-terminus of the desired full-length oligonucleotide sequence. This hydrophobicity allows for a robust separation from shorter, "failure" sequences that lack the DMT group and are therefore more hydrophilic[1][2][3][4].
Ion-pair reversed-phase (IP-RP) chromatography is the most common modality for this purification[5]. This technique involves an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. The positively charged triethylammonium ion interacts with the negatively charged phosphate (B84403) backbone of the RNA, forming a neutral, hydrophobic complex that can be effectively retained and separated on a C18 or other polymeric reversed-phase column. The final step involves the acidic cleavage of the DMT group post-purification to yield the final, deprotected RNA sequence.
Key Principles of DMT-On Purification
The success of DMT-on purification hinges on the significant difference in hydrophobicity between the full-length product and failure sequences. During solid-phase synthesis, if a coupling step fails, the unreacted 5'-hydroxyl group is permanently capped (e.g., with acetic anhydride). Consequently, only the successfully synthesized, full-length sequences possess the terminal 5'-DMT group.
In a reversed-phase environment:
-
Loading : The crude, deprotected oligonucleotide mixture is loaded onto the column in a mobile phase with low organic content. The hydrophobic DMT-on sequences bind strongly to the stationary phase.
-
Washing : Hydrophilic impurities, salts, and the more polar, capped failure sequences (DMT-off) are washed from the column with a low-to-moderate concentration of organic solvent.
-
Elution : A higher concentration of organic solvent (e.g., acetonitrile) is used to decrease the polarity of the mobile phase, disrupting the hydrophobic interactions and eluting the highly retained DMT-on product.
This method is highly effective for purifying oligonucleotides, including longer sequences of 40 to 150 nucleotides.
Experimental Workflow and Protocols
The overall workflow for DMT-on purification is a multi-step process that ensures the final product is of high purity and ready for downstream applications.
Caption: General workflow for DMT-on purification of RNA sequences.
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of 5'-DMT-rI containing sequences. Optimization may be required based on sequence length and hydrophobicity.
1. Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase HPLC column (e.g., Agilent PLRP-S, DuPont AmberChrom™ XT, Hamilton PRP-C18).
-
Mobile Phase A (Aqueous): 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B (Organic): Acetonitrile.
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) or 80% Acetic Acid.
-
Quenching Buffer: e.g., Triethylamine (TEA).
-
Desalting columns (e.g., Gel filtration).
2. Sample Preparation:
-
Dissolve the crude, lyophilized DMT-on oligonucleotide in Mobile Phase A or water to a concentration of ~10-20 mg/mL.
-
Ensure the sample is fully dissolved; sonication can be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
3. Chromatographic Conditions:
-
Injection Volume: 50 µL to 5 mL, depending on column size and loading capacity.
-
Detection: Monitor at 260 nm for nucleic acids and 295 nm for the DMT group.
-
Column Temperature: 50-65°C. Elevated temperatures can improve peak shape by reducing secondary structures.
A typical gradient and set of conditions are summarized in the table below.
| Parameter | Condition | Purpose |
| Column | Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Provides stability at high pH and temperature. |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | Ion-pairing agent for retaining the anionic RNA. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the retained DMT-on product. |
| Flow Rate | 1.0 mL/min (analytical) to 10.0+ mL/min (preparative) | Dependent on column diameter. |
| Temperature | 60 °C | Reduces secondary structures, sharpens peaks. |
| Gradient | 10-30% B over 5 min | Wash step to remove hydrophilic impurities. |
| 30-60% B over 25 min | Elution step to separate DMT-on product from failures. | |
| 60-100% B over 5 min | Column cleaning. |
4. Fraction Collection:
-
Collect fractions corresponding to the main peak that absorbs at both 260 nm and 295 nm. This peak represents the DMT-on product. Failure sequences will elute earlier and will not have significant absorbance at 295 nm.
5. Post-Purification Processing:
-
DMT Cleavage: Pool the collected fractions. Add an equal volume of 3% TCA or 80% acetic acid and incubate at room temperature for 30-60 minutes. The solution will turn orange/yellow as the DMT cation is released.
-
Neutralization: Quench the acid by adding a base like triethylamine.
-
Desalting: Remove salts and the cleaved DMT group using a gel filtration column or other desalting method.
-
Quantification & Analysis: Determine the concentration of the final product by UV absorbance and verify purity using analytical HPLC or mass spectrometry.
Quantitative Data Summary
The effectiveness of DMT-on purification is demonstrated by the significant increase in purity from the crude synthetic product.
| Oligonucleotide | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 21-mer RNA | 76.7 | 97.5 | 63.5 | |
| 20-mer ssDNA | ~75.0 | 94.0 | - | |
| 20-mer ssDNA (on-column cleavage) | ~55.0 | >99.0 | 99.0 |
Troubleshooting and Method Optimization
Optimizing separation is critical for achieving high purity. Common challenges include poor peak shape and low resolution between the target product and closely related impurities (e.g., n-1 sequences).
Caption: Logic diagram for optimizing HPLC separation of oligonucleotides.
A summary of common issues and solutions is provided below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- RNA aggregation.- Insufficient ion-pairing agent. | - Increase column temperature to 60-75°C.- Optimize the concentration of the ion-pairing agent (e.g., TEAA).- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Low Recovery | - The oligonucleotide is too hydrophobic and irreversibly binds to the column.- Sample precipitation on the column. | - Ensure the sample is fully dissolved, using a stronger solvent like isopropanol (B130326) for initial dissolution if necessary.- Use a shallower gradient to ensure the elution window is not missed.- Passivate the HPLC system to minimize adsorption to metallic surfaces. |
| Poor Resolution | - Gradient is too steep.- Inappropriate mobile phase or column chemistry. | - Decrease the gradient slope (e.g., from 2%/min to 1%/min of organic) to improve separation of closely eluting species.- Test different ion-pairing agents (e.g., hexylammonium acetate for increased retention) if MS-compatibility is not required. |
| High Backpressure | - Column frit is plugged.- Sample precipitation at the column head. | - Filter all samples and mobile phases before use.- If pressure builds up, back-flush the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column. |
References
Application Notes and Protocols for 5'-O-DMT-rI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) (rI) is a naturally occurring purine (B94841) nucleoside that plays a crucial role in various biological processes. In the context of synthetic oligonucleotides, the incorporation of inosine is of significant interest for its ability to act as a universal base, capable of pairing with any of the four standard DNA bases (A, C, G, and T). This property is particularly valuable in applications such as primers for PCR of unknown sequences, probes for detecting mixed base positions, and in the study of RNA editing and structure. The 5'-O-DMT-rI phosphoramidite (B1245037) is the key building block for introducing inosine into synthetic RNA and DNA sequences using automated solid-phase oligonucleotide synthesis.
This document provides detailed application notes and protocols for the efficient use of this compound phosphoramidite, focusing on optimizing coupling efficiency to ensure high-quality oligonucleotide synthesis.
Quantitative Data Summary
| Parameter | Standard Phosphoramidites (A, G, C, T/U) | This compound Phosphoramidite (Recommended Starting Point) | Key Considerations |
| Coupling Time | 30 - 60 seconds | 2 - 5 minutes | Modified nucleosides often require extended coupling times to achieve optimal efficiency.[1] |
| Activator | 1H-Tetrazole (0.45 M), 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M), 4,5-Dicyanoimidazole (DCI, 1.0 M)[2][3] | 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M) or 4,5-Dicyanoimidazole (DCI, 1.0 M) | ETT and DCI are often preferred for sterically hindered or modified phosphoramidites to enhance coupling rates. |
| Phosphoramidite Concentration | 0.05 - 0.15 M in anhydrous acetonitrile (B52724) | 0.1 M in anhydrous acetonitrile | Higher concentrations can drive the reaction to completion, but solubility should be considered. |
| Expected Coupling Efficiency | >99% | >98% (with optimization) | Coupling efficiency should be monitored, and optimization of coupling time and activator may be necessary to reach >99%. |
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis Incorporating this compound Phosphoramidite
This protocol outlines the steps for incorporating one or more inosine residues into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, G, C, T/U)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Solid support (e.g., CPG with the initial nucleoside)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA)
Procedure:
-
Phosphoramidite Preparation:
-
Allow the this compound phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the vial on a designated port of the automated synthesizer.
-
-
Synthesizer Setup:
-
Ensure all other reagents (standard phosphoramidites, activator, capping, oxidizing, and deblocking solutions) are fresh and properly installed on the synthesizer.
-
Prime all reagent lines according to the manufacturer's instructions to ensure anhydrous conditions.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
For the coupling step of the this compound phosphoramidite, modify the standard synthesis cycle to increase the coupling time. A starting point of 2-5 minutes is recommended.
-
Standard coupling times (30-60 seconds) can be used for the canonical A, G, C, and T/U phosphoramidites.
-
-
Synthesis Cycle:
-
The synthesis will proceed in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to standard protocols (e.g., incubation in concentrated ammonium hydroxide or AMA at elevated temperatures).
-
-
Purification and Analysis:
-
The crude oligonucleotide should be purified using methods such as HPLC or PAGE.
-
The final product should be analyzed by mass spectrometry to confirm its identity and purity.
-
Protocol 2: Monitoring Coupling Efficiency using Trityl Cation Assay
Real-time monitoring of the coupling efficiency is crucial for ensuring the synthesis of high-quality oligonucleotides. The trityl cation assay is a standard method for this purpose.
Procedure:
-
Spectrophotometer Setup:
-
Ensure the synthesizer is equipped with an in-line UV-Vis detector that measures the absorbance of the waste stream at approximately 495 nm.
-
-
Data Collection:
-
During each deblocking step, the acidic solution cleaves the DMT group, releasing a brightly colored trityl cation.
-
The synthesizer's software will record the absorbance of the trityl cation for each cycle.
-
-
Analysis:
-
The integrated peak area of the absorbance is proportional to the amount of DMT cation released.
-
A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency.
-
A significant drop in the trityl signal after the coupling of the this compound phosphoramidite suggests incomplete coupling. In this case, further optimization of the coupling time or a switch to a more potent activator may be necessary.
-
Visualizations
Caption: Workflow for oligonucleotide synthesis with this compound phosphoramidite.
Caption: The phosphoramidite cycle for incorporating an inosine residue.
Troubleshooting Low Coupling Efficiency
A drop in coupling efficiency is a common issue in oligonucleotide synthesis. Here are some key factors to consider when troubleshooting, particularly when using modified phosphoramidites like this compound:
-
Moisture: Phosphoramidites are extremely sensitive to moisture. Ensure that all reagents, especially the acetonitrile used to dissolve the phosphoramidite, are anhydrous. A fresh bottle of anhydrous acetonitrile and proper handling techniques are crucial.
-
Phosphoramidite Quality: The this compound phosphoramidite should be stored under a dry, inert atmosphere and refrigerated. Degradation of the phosphoramidite will lead to poor coupling. Use fresh solutions for synthesis.
-
Activator Performance: The choice and concentration of the activator are critical. If coupling efficiency is low with a standard activator like 1H-Tetrazole, switching to a more reactive activator such as ETT or DCI is recommended. Ensure the activator solution is fresh and has not degraded.
-
Coupling Time: As previously mentioned, modified phosphoramidites often require longer coupling times. If low efficiency is observed, systematically increase the coupling time in the synthesis protocol.
-
Instrument Fluidics: Check the synthesizer for any leaks, blocked lines, or issues with reagent delivery that could prevent the phosphoramidite and activator from reaching the synthesis column in the correct amounts.
By carefully considering these factors and implementing the provided protocols, researchers can successfully incorporate inosine into their oligonucleotides with high efficiency, leading to reliable and high-quality products for their research and development needs.
References
Application Notes and Protocols: Synthesis of Modified RNA Probes with 5'-O-DMT-rI
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of modified RNA probes utilizing 5'-O-DMT-riboinosine (5'-O-DMT-rI) and related phosphoramidites. The inclusion of the 5'-dimethoxytrityl (DMT) group serves as a crucial handle for the purification of the full-length RNA product.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. Modified RNA probes are indispensable tools for a wide array of applications, including in situ hybridization, RNA interference, and structural biology. The 5'-O-DMT group is a lipophilic protecting group that is selectively cleaved under acidic conditions. This property is exploited in "DMT-on" purification, a widely used strategy to isolate the desired full-length oligonucleotide from shorter, failure sequences that lack the DMT group.[1][2][3][4] This method significantly enhances the purity of the final RNA probe.
The synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group, which requires an additional protecting group, commonly a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS).[5] The overall process involves the sequential coupling of phosphoramidite (B1245037) monomers to a growing chain on a solid support, followed by deprotection and purification steps.
Experimental Workflow for Modified RNA Probe Synthesis
Caption: Overall workflow for the synthesis of modified RNA probes.
Key Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA using this compound Phosphoramidite
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides.
Materials:
-
This compound phosphoramidite and other required RNA phosphoramidites (e.g., 5'-O-DMT-2'-O-TBDMS protected A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT))
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesis: Perform automated solid-phase synthesis on a DNA/RNA synthesizer.
-
Coupling: Use a 6-minute coupling time with ETT as the activator or a 3-minute coupling time with BTT.
-
-
Cleavage and Base Deprotection:
-
After synthesis, treat the solid support with a solution of aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) at 55°C for 12-16 hours. For base-sensitive modifications, use milder conditions such as aqueous methylamine.
-
If the DMT group is to be retained for purification, evaporate the deprotection solution carefully to avoid its loss.
-
-
2'-Hydroxyl Deprotection (DMT-on):
-
Dissolve the dried oligonucleotide in anhydrous DMSO.
-
Add triethylamine (B128534) (TEA) to the solution and mix gently.
-
Add triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.
-
Protocol 2: DMT-on Purification of RNA Probes
This protocol describes the purification of the full-length DMT-bearing RNA oligonucleotide.
Materials:
-
Glen-Pak™ RNA Purification Cartridge or similar reverse-phase cartridge
-
RNA Quenching Buffer
-
0.1 M Triethylammonium acetate (B1210297) (TEAA)
-
Acetonitrile
-
2% Trifluoroacetic acid (TFA) in water (for on-cartridge detritylation)
-
1 M TEAA
-
Deionized, nuclease-free water
Procedure:
-
Quenching: After the 2'-hydroxyl deprotection, add 1.75 mL of RNA Quenching Buffer to the reaction mixture.
-
Cartridge Preparation: Equilibrate the purification cartridge according to the manufacturer's instructions.
-
Loading: Load the quenched RNA solution onto the prepared cartridge.
-
Washing: Wash the cartridge with 0.1 M TEAA to remove failure sequences (DMT-off).
-
Detritylation (On-Cartridge): Apply 2% TFA to the cartridge to cleave the 5'-DMT group.
-
Elution: Elute the purified, detritylated RNA probe with a solution of acetonitrile in water or ammonium (B1175870) bicarbonate.
-
Desalting: Desalt the purified RNA probe using a suitable method like ethanol precipitation or size-exclusion chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for a 21-mer RNA Oligonucleotide
| Purification Cartridge | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Glen-Pak DNA Cartridge | 76.7 | 97.5 | 63.5 |
| Glen-Pak RNA Cartridge | 76.7 | 98.5 | 66.5 |
| Data adapted from Glen Research reports, demonstrating the effectiveness of DMT-on cartridge purification. |
Applications of Modified RNA Probes
Modified RNA probes synthesized using this compound and other modified phosphoramidites have a wide range of applications in research and drug development:
-
In Situ Hybridization (ISH): Labeled RNA probes are used to detect and visualize specific RNA transcripts within cells and tissues.
-
RNA-Protein Interaction Studies: Modified RNA probes can be used to identify and characterize RNA-binding proteins and their binding sites.
-
Structural Analysis of RNA: Incorporation of specific modifications can aid in the structural determination of RNA molecules by techniques such as X-ray crystallography and NMR.
-
Therapeutic RNA Development: The synthesis of modified RNA is fundamental to the development of RNA-based therapeutics, including siRNAs, antisense oligonucleotides, and mRNA vaccines, where modifications can enhance stability and efficacy.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical modifications of RNA and their functional consequences.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. glenresearch.com [glenresearch.com]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. Synthesis of capped RNA using a DMT group as a purification handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of RNA using 5'-O-DMT-rI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) (I), a naturally occurring purine (B94841) nucleoside, plays a critical role in various biological processes. It is formed by the deamination of adenosine (B11128) and is a key intermediate in purine metabolism.[1][2][3] In the context of RNA, inosine is recognized by the cellular machinery as guanosine (B1672433) (G), leading to functional alterations in RNA molecules, including changes in coding potential, RNA stability, and interactions with RNA-binding proteins.[2][4] The site-specific incorporation of inosine into synthetic RNA oligonucleotides is therefore a powerful tool for researchers studying RNA structure-function relationships, developing RNA-based therapeutics, and engineering novel ribozymes and aptamers.
This document provides detailed application notes and protocols for the large-scale synthesis of RNA oligonucleotides containing inosine, utilizing the 5'-O-DMT-rI phosphoramidite (B1245037). The protocols are optimized for solid-phase synthesis on automated synthesizers, followed by comprehensive deprotection and purification procedures to yield high-quality, full-length RNA molecules suitable for a wide range of research, diagnostic, and therapeutic applications.
Data Presentation: Performance of Ribonucleoside Phosphoramidites
The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the final RNA product, especially in the synthesis of long oligonucleotides. Even small differences in coupling efficiency per step can lead to a significant decrease in the final yield of the full-length product. The following table summarizes the typical coupling efficiencies and required coupling times for standard 5'-O-DMT-ribonucleoside phosphoramidites, including this compound, in automated solid-phase RNA synthesis.
| Phosphoramidite | Typical Coupling Efficiency (%) | Typical Coupling Time (min) | Notes |
| 5'-O-DMT-rA(Bz)-CE | > 99% | 6 | Standard conditions with an appropriate activator like ETT or BTT. |
| 5'-O-DMT-rU-CE | > 99% | 6 | Standard conditions with an appropriate activator like ETT or BTT. |
| 5'-O-DMT-rG(ibu)-CE | > 99% | 6 | Standard conditions with an appropriate activator like ETT or BTT. |
| 5'-O-DMT-rC(Ac)-CE | > 99% | 6 | Standard conditions with an appropriate activator like ETT or BTT. |
| This compound-CE | ~ 97% | 12 | Requires extended coupling time to achieve high efficiency. |
Data is compiled from publicly available information and typical performance characteristics. Actual efficiencies may vary depending on the synthesizer, reagents, and specific sequence.
Experimental Protocols
The following protocols provide a comprehensive guide for the large-scale synthesis, deprotection, and purification of inosine-containing RNA oligonucleotides.
I. Automated Solid-Phase RNA Synthesis
This protocol is based on standard phosphoramidite chemistry and is applicable to most automated DNA/RNA synthesizers.
Materials:
-
This compound-CE phosphoramidite
-
Standard 5'-O-DMT-rA(Bz, Pac)/rC(Ac, ibu)/rG(ibu, iPr-Pac)-CE phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation:
-
Dissolve all phosphoramidites, including this compound, in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M to 0.15 M).
-
Install the phosphoramidite solutions and all other necessary reagents on the automated synthesizer.
-
Pack the synthesis column with the appropriate amount of solid support for the desired scale of synthesis.
-
-
Synthesis Cycle:
-
The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-DMT protecting group is removed from the growing RNA chain by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
For standard ribonucleoside phosphoramidites (A, U, G, C), a coupling time of approximately 6 minutes is typically sufficient.
-
For the this compound phosphoramidite, extend the coupling time to at least 12 minutes to ensure high coupling efficiency.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Final Deblocking (DMT-on or DMT-off):
-
For purification by reversed-phase HPLC, the final 5'-DMT group is typically left on (DMT-on).
-
For other purification methods, the final DMT group can be removed on the synthesizer (DMT-off).
-
II. Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobase and phosphate protecting groups.
Materials:
-
Ammonium hydroxide/40% Methylamine solution (AMA), 1:1 (v/v)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) or a similar fluoride (B91410) reagent
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a pressure-resistant vial.
-
Add the AMA solution to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly and heat at 65°C for 15-20 minutes.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the solid support with RNase-free water and combine the washes with the supernatant.
-
Lyophilize the combined solution to dryness.
-
-
2'-O-TBDMS Deprotection:
-
To the dried RNA pellet, add anhydrous DMSO and gently heat to 65°C to dissolve the oligonucleotide completely.
-
Add triethylamine trihydrofluoride (TEA·3HF) to the solution.
-
Incubate the mixture at 65°C for 2.5 hours.
-
After incubation, quench the reaction by adding an appropriate quenching buffer or by proceeding directly to the purification step.
-
III. Purification of Inosine-Containing RNA
Purification of the full-length RNA oligonucleotide from truncated sequences and other impurities is crucial for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method, particularly for DMT-on synthesized RNA.
Materials:
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 80% Acetic acid
Procedure (DMT-on RP-HPLC):
-
Purification:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Load the quenched deprotection reaction mixture onto the column.
-
Elute the RNA using a gradient of increasing Mobile Phase B. The DMT-on, full-length product will be retained more strongly and elute later than the DMT-off failure sequences.
-
Collect the fractions corresponding to the major peak of the full-length, DMT-on RNA.
-
-
Detritylation:
-
Lyophilize the collected fractions to dryness.
-
Redissolve the pellet in the detritylation solution (80% acetic acid) and incubate at room temperature for 30 minutes to remove the DMT group.
-
Lyophilize the solution to remove the acetic acid.
-
-
Desalting:
-
Redissolve the detritylated RNA in RNase-free water.
-
Desalt the RNA using a suitable method such as size-exclusion chromatography (e.g., a NAP-25 column) or ethanol (B145695) precipitation to remove residual salts.
-
Lyophilize the final purified RNA to obtain a stable powder.
-
-
Analysis:
-
The purity and integrity of the final RNA product should be assessed by methods such as denaturing polyacrylamide gel electrophoresis (dPAGE) and mass spectrometry (e.g., ESI-MS).
-
Visualizations
Experimental Workflow for Large-Scale RNA Synthesis
Caption: Workflow for large-scale synthesis of inosine-containing RNA.
Logical Relationship in Phosphoramidite Chemistry
Caption: Key steps in a single coupling cycle using this compound phosphoramidite.
References
Application Notes and Protocols for Inosine-Containing RNA in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) (I), a naturally occurring purine (B94841) nucleoside, is a pivotal player in RNA biology. While not one of the four canonical bases, its presence in RNA molecules, primarily through the enzymatic deamination of adenosine (B11128) (A) in a process known as A-to-I editing, introduces a significant layer of regulatory complexity.[1][2] This modification is catalyzed by the Adenosine Deaminase Acting on RNA (ADAR) family of enzymes, which specifically target double-stranded RNA (dsRNA) structures.[3][4]
Functionally, inosine is interpreted as guanosine (B1672433) (G) by the cellular machinery, including the ribosome and splicing apparatus.[5] This "A-to-G" recoding has profound implications, altering protein sequences, modifying splice sites, and influencing microRNA targeting. Furthermore, inosine modifications can change the structural stability of RNA duplexes and play a critical, dual role in the innate immune system. Dysregulation of A-to-I editing is increasingly linked to a variety of human diseases, including neurological disorders, autoimmune conditions, and cancer, making it a focal point for both basic research and therapeutic development.
These notes provide an overview of key applications of inosine-containing RNA, complete with detailed protocols for its synthesis, detection, and functional analysis.
Application Note 1: Inosine-Containing RNA as a Modulator of Innate Immunity
Core Principle: The presence of inosine in RNA has a bivalent effect on the innate immune system. Endogenously, ADAR1-mediated editing of self-dsRNAs (e.g., from retrotransposons like Alu elements) is crucial for preventing the activation of cytosolic dsRNA sensors such as MDA5, thereby maintaining immune tolerance. Conversely, certain forms of inosine-containing RNA, particularly single-stranded RNA (ssRNA) with moderate inosine content, can be recognized as a pathogen-associated molecular pattern (PAMP), triggering a potent pro-inflammatory and antiviral response. This response is mediated by pattern recognition receptors (PRRs) like Toll-like receptor 3 (TLR3) and the dsRNA-activated protein kinase (PKR), which initiate downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines.
Signaling Pathway: Innate Immune Activation by Inosine-Containing ssRNA
Caption: Immune activation by extracellular inosine-containing ssRNA.
Quantitative Data: Cytokine Induction by Inosine-Containing RNA
The following table summarizes data on the induction of key inflammatory cytokines in primary human bronchial epithelial (PHBE) cells and C57BL/6 mice after treatment with single-stranded RNA containing 10% inosine (ss-Ino-RNA).
| Cytokine | Organism/Cell Type | Fold Increase (vs. control) | Statistical Significance | Reference |
| Interferon (IFN)-β | Primary Human Cells / Mice | 35 | p < 0.01 | |
| Tumor Necrosis Factor (TNF)-α | Primary Human Cells / Mice | 9.7 | p < 0.01 | |
| Interleukin (IL)-6 | Primary Human Cells / Mice | 11.3 | p < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Inosine-Containing ssRNA
This protocol describes the synthesis of ssRNA with a defined percentage of inosine incorporation using a commercially available in vitro transcription kit.
Materials:
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Linearized plasmid DNA template (e.g., pGEM-Luc)
-
High-yield in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit)
-
NTP solution mix (ATP, CTP, GTP, UTP)
-
Inosine-5'-Triphosphate (ITP) sodium salt solution
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DNase I, RNase-free
-
Nuclease-free water
-
RNA purification columns or reagents (e.g., TRIzol)
Methodology:
-
Prepare Transcription Reactions: Set up transcription reactions according to the kit manufacturer's instructions. For a standard 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
10x Reaction Buffer: 2 µL
-
Linearized DNA template: 1 µg
-
T7 Enzyme Mix: 2 µL
-
-
Prepare NTP/ITP Mix: To achieve a target inosine incorporation percentage (e.g., 10%), prepare a custom NTP mix where the concentration of ATP is reduced and replaced by ITP. For 10% incorporation in a reaction with a final NTP concentration of 7.5 mM each, the mix would be:
-
ATP: 6.75 mM
-
ITP: 0.75 mM
-
CTP: 7.5 mM
-
GTP: 7.5 mM
-
UTP: 7.5 mM
-
Note: The final incorporation efficiency may vary and should be quantified empirically.
-
-
Transcription: Add the custom NTP/ITP mix to the reaction. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based kit or phenol-chloroform extraction followed by isopropanol (B130326) precipitation. Resuspend the final RNA pellet in nuclease-free water.
-
Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via denaturing agarose (B213101) gel electrophoresis.
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Inosine Quantification (Optional but Recommended): To confirm the percentage of inosine incorporation, digest an aliquot of the RNA to nucleosides using phosphodiesterase and alkaline phosphatase, and analyze the nucleoside composition by HPLC.
Application Note 2: Altering the Genetic Code via A-to-I Editing
Core Principle: Because inosine base-pairs with cytidine (B196190) (C), it is read as guanosine (G) by the ribosome during translation and by the spliceosome during pre-mRNA processing. This fundamental property allows A-to-I editing to diversify the proteome and transcriptome from a static genome.
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Protein Recoding: An A-to-I edit within a coding sequence (CDS) can change a codon, resulting in a non-synonymous amino acid substitution. This is critical in the central nervous system, where editing of transcripts for ion channels and receptors (e.g., glutamate (B1630785) and serotonin (B10506) receptors) fine-tunes their function.
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Alternative Splicing: Editing events near splice sites can either create new splice sites or disrupt existing ones, altering exon inclusion or exclusion and generating different mRNA isoforms.
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microRNA Regulation: A-to-I editing within the 3' UTR of an mRNA can create or destroy a binding site for a microRNA (miRNA), thereby modulating transcript stability and translation. Editing of the pri-miRNA transcript itself can also affect its processing and targeting capabilities.
Logical Flow: Consequences of A-to-I RNA Editing
Caption: Downstream molecular effects of ADAR-mediated A-to-I RNA editing.
Quantitative Data: Examples of Functionally Significant A-to-I Recoding Events
| Gene Target | Codon Change | Amino Acid Change | Tissue/System | Functional Consequence | Reference |
| GLURB (GluA2) | CAG -> CIG | Glutamine (Q) -> Arginine (R) | Central Nervous System | Reduces Ca²⁺ permeability of AMPA receptor | |
| HTR2C | AUA -> IUA | Isoleucine (I) -> Valine (V) | Central Nervous System | Reduces G-protein coupling efficiency | |
| KCNA1 | AUA -> IUA | Isoleucine (I) -> Valine (V) | Central Nervous System | Accelerates channel inactivation recovery | |
| FLNA | AAA -> AIG | Lysine (K) -> Arginine (R) | Multiple Tissues | Alters protein-protein interactions | |
| CYFIP2 | AAA -> AIG | Lysine (K) -> Arginine (R) | Central Nervous System | Affects RAC1 signaling pathway |
Experimental Protocols
Protocol 2: Quantification of A-to-I Editing by RT-PCR and Sanger Sequencing
This protocol is a classic, reliable method to determine the percentage of editing at a specific site within a population of RNA molecules.
Materials:
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Total RNA or poly(A)⁺ RNA isolated from cells or tissue
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Reverse transcriptase and reaction buffer
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Oligo(dT) or random hexamer primers
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PCR polymerase, buffer, and dNTPs
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Gene-specific primers flanking the editing site of interest
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PCR purification kit
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Sanger sequencing service
Methodology:
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RNA Isolation: Extract high-quality total RNA from the source material using a standard method (e.g., TRIzol or column-based kits).
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Reverse Transcription (cDNA Synthesis):
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In a PCR tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and nuclease-free water to a volume of 10 µL.
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Incubate at 65°C for 5 minutes, then place on ice.
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Add 10 µL of a master mix containing 2 µL of 10x RT buffer, 2 µL of dNTP mix, 1 µL of reverse transcriptase, and 5 µL of water.
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Incubate according to the enzyme's specifications (e.g., 42°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme).
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-
PCR Amplification:
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Use 1-2 µL of the resulting cDNA as a template in a 25 µL PCR reaction.
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Use primers designed to amplify a ~150-300 bp region surrounding the target adenosine site.
-
Perform PCR with an appropriate number of cycles (typically 25-35).
-
-
Purification and Sequencing:
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Run an aliquot of the PCR product on an agarose gel to confirm a single band of the correct size.
-
Purify the remaining PCR product using a spin-column kit.
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Submit the purified product for Sanger sequencing using one of the PCR primers.
-
-
Data Analysis:
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Open the resulting chromatogram file (e.g., .ab1 file) in a sequence analysis software (e.g., SnapGene, FinchTV).
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Navigate to the editing site. The presence of editing will be visible as a dual peak for both Adenine (A) and Guanine (G).
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The editing percentage is calculated as the ratio of the Guanine peak height to the sum of the Adenine and Guanine peak heights:
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% Editing = [Peak Height (G) / (Peak Height (A) + Peak Height (G))] * 100
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-
Protocol 3: Workflow for Transcriptome-Wide Identification of A-to-I Editing Sites
This protocol provides a high-level workflow for identifying editing sites globally using Next-Generation Sequencing (NGS).
Workflow Overview:
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Sample Preparation: Isolate high-quality genomic DNA (gDNA) and total RNA from the same biological sample.
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Library Preparation:
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Prepare a standard DNA sequencing library from the gDNA.
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Prepare a strand-specific RNA sequencing (RNA-seq) library from the RNA. It is critical to deplete ribosomal RNA (rRNA) first.
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-
Sequencing: Perform high-throughput paired-end sequencing for both libraries on an NGS platform (e.g., Illumina).
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Bioinformatic Analysis:
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Alignment: Align both DNA-seq and RNA-seq reads to the reference genome using a splice-aware aligner (e.g., STAR).
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Variant Calling: Identify single nucleotide variants (SNVs) in the RNA-seq data compared to the reference genome.
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Filtering:
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Remove any RNA variants that are also present in the gDNA data to eliminate true genomic SNPs.
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Filter specifically for A-to-G mismatches (on the sense strand) or T-to-C mismatches (on the antisense strand).
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Apply stringent quality filters to remove sequencing errors and alignment artifacts.
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Remove potential false positives by filtering against known SNP databases and regions prone to artifacts.
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-
Annotation: Annotate the final list of high-confidence A-to-I editing sites with their genomic context (e.g., CDS, 3' UTR, intron, Alu repeats).
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Workflow Diagram: NGS-Based Discovery of A-to-I Editing Sites
Caption: Bioinformatic pipeline for identifying A-to-I editing sites.
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional effects of inosine modification in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine-to-inosine RNA editing in neurological development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
Troubleshooting & Optimization
low coupling efficiency with 5'-O-DMT-rI phosphoramidite
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-O-DMT-rI phosphoramidite (B1245037) during oligonucleotide synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a critical issue in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and a lower yield of the desired full-length product.[1] This guide provides a systematic approach to diagnosing and resolving common problems.
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References
Technical Support Center: 5'-O-DMT-rI Detritylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete detritylation of 5'-O-DMT-riboinosine (rI) and other ribonucleosides.
Troubleshooting Guide for Incomplete Detritylation
Incomplete removal of the 5'-O-Dimethoxytrityl (DMT) group is a common issue in oligonucleotide synthesis that can significantly reduce the yield of the final product. This guide provides a systematic approach to diagnosing and resolving this problem.
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete 5'-O-DMT detritylation.
Step-by-Step Troubleshooting
1. Verify the Integrity of the Detritylation Reagent:
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Question: Is the detritylation solution fresh and at the correct concentration?
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Action: Detritylation reagents, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), can degrade over time.[1] Always use a freshly prepared solution. If using a pre-packaged solution, check the expiration date.
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Rationale: An aged or improperly prepared acidic solution will have reduced efficacy, leading to incomplete removal of the DMT group.
2. Check the Synthesizer's Fluidics:
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Question: Is the synthesizer delivering the detritylation reagent correctly?
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Action: Check for any "no-flow" errors during the detritylation step. Visually inspect the reagent lines for any blockages or leaks.
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Rationale: Incorrect flow rates or blockages will result in insufficient contact time between the acid and the solid-support-bound oligonucleotide.
3. Optimize Reaction Time and Temperature:
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Question: Is the detritylation time sufficient and the temperature optimal?
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Action: Increase the detritylation time in small increments (e.g., 30 seconds). Detritylation is typically performed at room temperature; ensure the laboratory temperature is stable and not significantly lower than usual.[1]
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Rationale: The rate of detritylation is dependent on both time and temperature. Lower temperatures can slow down the reaction rate, requiring a longer reaction time.
4. Consider the 5'-Terminal Nucleoside:
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Question: Does the oligonucleotide have a 5'-terminal purine (B94841), especially inosine (B1671953)?
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Action: Be aware that the rate of detritylation can be influenced by the 5'-terminal base. While the general order of detritylation ease for deoxynucleosides is dA > dG > dC > T, ribonucleosides may exhibit different kinetics.
-
Rationale: The electronic properties of the nucleobase can affect the stability of the DMT cation transition state.
5. Evaluate the Risk of Depurination:
-
Question: Is there evidence of depurination?
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Action: If you have increased the acid concentration or reaction time significantly, analyze the crude product for signs of depurination, which leads to chain cleavage during the final deprotection. This is particularly important for purine ribonucleosides (rA, rG, and rI).
-
Rationale: While ribonucleosides are generally more resistant to depurination than deoxyribonucleosides, prolonged exposure to strong acids can still cause cleavage of the N-glycosidic bond. The stability of the N-glycosidic bond for purines generally follows the order G > A.[2] Inosine, being a hypoxanthine (B114508) derivative, may have a different lability. Substitution of a hydroxyl group for an amino group on the purine ring can increase the lability of the glycosidic bond, suggesting that inosine might be more susceptible to depurination than guanosine.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete detritylation?
The most common causes are degraded or improperly prepared detritylation reagent, insufficient reaction time, and low reaction temperature.[1] Issues with the synthesizer's fluidics, such as clogs or leaks, can also prevent efficient reagent delivery.
Q2: How can I visually monitor the efficiency of detritylation?
The DMT cation released during detritylation has a characteristic bright orange color. A strong and consistent orange color during the detritylation step is a good indicator of an efficient reaction. However, quantitative analysis is best performed by spectrophotometric measurement of the collected trityl cation.
Q3: What are the risks of using a stronger acid or a higher concentration for detritylation?
While a stronger acid or higher concentration can increase the rate of detritylation, it also significantly increases the risk of side reactions, most notably depurination. This can lead to cleavage of the oligonucleotide chain and a lower yield of the full-length product.
Q4: Are there alternative, milder methods for detritylation?
Yes, for acid-sensitive oligonucleotides, milder detritylation methods can be employed. One such method is the use of 80% acetic acid, which may require a longer reaction time or gentle warming (e.g., to 40°C). Another alternative is the use of cationic ion-exchange resins.
Q5: Does the solid support affect detritylation?
Yes, the type of solid support and its porosity can influence the accessibility of the detritylation reagent to the oligonucleotide. Ensure you are using the appropriate solid support for your synthesis scale.
Quantitative Data Summary
Table 1: Effect of Detritylation Conditions on Yield (Deoxythymidine 10-mer)
| Detritylation Reagent | Acid Delivery Time | Full-Length Product Yield |
| 3% DCA in DCM | 20 seconds | 73% |
| 3% DCA in DCM | 40 seconds | 87% |
| 3% DCA in DCM | 110 seconds | 89% |
Data adapted from a study on oligodeoxyribonucleotide synthesis and may vary for ribonucleosides.
Experimental Protocols
Standard Post-Synthesis Manual Detritylation Protocol
This protocol is for the detritylation of a purified, DMT-on ribonucleoside oligonucleotide.
Materials:
-
Dried, purified 5'-O-DMT-rI containing oligonucleotide
-
80% Acetic Acid (CH₃COOH) in water
-
3 M Sodium Acetate (B1210297) (NaOAc)
-
Ethanol (B145695) (95% and 100%)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Thoroughly dry the purified DMT-on oligonucleotide in a microcentrifuge tube.
-
Dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid.
-
Vortex the mixture and let it stand at room temperature for 20-30 minutes. The solution should not turn orange as the aqueous environment quenches the DMT cation to dimethoxytritanol.
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Add 0.1 volumes of 3 M sodium acetate to the solution and vortex to mix.
-
Add 3 volumes of cold 100% ethanol and vortex thoroughly.
-
Incubate the tube at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol, centrifuge again for 5 minutes, and decant the supernatant.
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Dry the oligonucleotide pellet using a lyophilizer or vacuum centrifuge.
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Resuspend the detritylated oligonucleotide in a suitable buffer or nuclease-free water.
Signaling Pathways and Logical Relationships
Detritylation Reaction and Potential Side Reaction
References
Technical Support Center: 5'-O-DMT-rI in Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-DMT-riboinosine (5'-O-DMT-rI) during automated solid-phase RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in RNA synthesis?
A1: this compound is a protected ribonucleoside of inosine (B1671953). The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is standard in phosphoramidite (B1245037) chemistry for automated oligonucleotide synthesis.[1][2] Inosine is a naturally occurring purine (B94841) nucleoside that can be incorporated into RNA sequences to study RNA structure, function, and recognition.[3] Due to its ability to form wobble base pairs with adenosine, cytidine, and uridine, it is often used at degenerate positions in probes and primers.[4]
Q2: Does the inosine phosphoramidite require a protecting group on the hypoxanthine (B114508) base?
A2: Typically, no. Unlike guanosine (B1672433), which has an exocyclic amine that requires protection (e.g., with isobutyryl or dmf groups) to prevent side reactions, the hypoxanthine base of inosine lacks this functional group.[1] However, protection of the O6 position has been explored to improve the solubility of inosine intermediates during phosphoramidite preparation.
Q3: What are the most common side reactions to expect when using this compound?
A3: The most common side reactions are similar to those for other purine ribonucleosides, primarily:
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Depurination: The acid-catalyzed cleavage of the N-glycosidic bond during the detritylation step, leading to an abasic site.
-
N-1 Deletion Sequences: Formation of oligonucleotides missing an inosine residue due to incomplete coupling of the inosine phosphoramidite.
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Phosphoramidite Degradation: Hydrolysis or oxidation of the this compound phosphoramidite can lead to failed couplings.
Q4: How does the stability of inosine compare to guanosine during synthesis?
Troubleshooting Guide
Issue 1: High Levels of n-1 Deletion Sequences at Inosine Incorporation Sites
Symptom: HPLC or LC-MS analysis of the crude oligonucleotide shows a significant peak corresponding to the mass of the full-length product minus one inosine residue.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Coupling Efficiency of Inosine Phosphoramidite | Inosine and its derivatives can have poor solubility in acetonitrile. Ensure the phosphoramidite is fully dissolved. Consider using a synthesizer with capabilities for enhanced agitation or gentle heating of the phosphoramidite solution. Increase the coupling time for the inosine residue. |
| Degraded Inosine Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-quality this compound phosphoramidite. Ensure anhydrous conditions are maintained throughout the synthesis. Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature. |
| Suboptimal Activator | The choice and concentration of the activator are critical. For sterically hindered or less reactive phosphoramidites, a stronger activator like Dicyanoimidazole (DCI) may be more effective than tetrazole. Ensure the activator solution is fresh and anhydrous. |
| Instrument Fluidics Issues | Check the synthesizer for any blockages or leaks in the lines delivering the inosine phosphoramidite and activator. Perform a flow test to ensure correct delivery volumes. |
Issue 2: Presence of Multiple Truncated Fragments Upon Analysis
Symptom: HPLC analysis shows a ladder of peaks shorter than the full-length product, and mass spectrometry confirms fragments that are consistent with cleavage at inosine positions.
Possible Cause & Solution:
| Cause | Recommended Action |
| Depurination of Inosine | The acidic detritylation step can cause cleavage of the bond between the inosine base and the ribose sugar. The resulting abasic site is labile and will be cleaved during the final basic deprotection step. |
| Mitigation Strategies: | |
| - Use a milder detritylation reagent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA), which has a higher pKa and reduces the rate of depurination. | |
| - Reduce detritylation time: Optimize the detritylation step to the minimum time required for complete removal of the DMT group. Monitor the trityl cation release to ensure complete deprotection. |
Issue 3: Unexpected Peaks in LC-MS Analysis (+57 Da or other adducts)
Symptom: Mass spectrometry reveals peaks with masses that do not correspond to the expected product or simple deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Modification of the Hypoxanthine Base | Although less common, the O6 position of the hypoxanthine ring can be susceptible to modification, such as alkylation, especially during the final deprotection step. For instance, reaction with acrylonitrile, a byproduct of cyanoethyl deprotection, can occur. |
| Mitigation Strategies: | |
| - Use alternative deprotection conditions: Consider using milder deprotection reagents or conditions if O6 modification is suspected. For sensitive modifications, deprotection with potassium carbonate in methanol (B129727) can be an alternative to ammonium (B1175870) hydroxide. | |
| - Scavengers: The use of scavengers during deprotection can help to minimize side reactions. |
Quantitative Data Summary
While specific kinetic data for the depurination of riboinosine under standard synthesis conditions is not extensively published, the following table provides a general comparison of depurination half-times for deoxyadenosine (B7792050) and deoxyguanosine under different acidic conditions, which can serve as a proxy.
| Acid Condition | Nucleoside | Depurination Half-Time (t½) | Reference |
| 3% TCA in CH₂Cl₂ | dG | ~18 min | |
| 15% DCA in CH₂Cl₂ | dG | ~138 min | |
| 3% DCA in CH₂Cl₂ | dG | > 1000 min | |
| pH 1.6, 37°C | Adenine (in DNA) | ~20 hours | |
| pH 1.6, 37°C | Guanine (in DNA) | ~10 hours |
Note: Ribonucleosides are generally more stable to depurination than their deoxyribonucleoside counterparts due to the inductive effect of the 2'-hydroxyl group.
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate the full-length inosine-containing oligonucleotide from failure sequences (e.g., n-1 deletions).
Methodology:
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Sample Preparation: After synthesis and deprotection, desalt the crude oligonucleotide sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge). Re-dissolve the dried oligonucleotide in nuclease-free water.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the length and sequence of the oligonucleotide.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length product will be the most retained (longest retention time) major peak. Shorter failure sequences (like n-1) will elute earlier. The relative peak areas can be used to estimate the purity.
Protocol 2: Identification of Side Products by LC-MS
Objective: To identify the mass of the synthesized oligonucleotide and any side products, such as depurinated fragments or base modifications.
Methodology:
-
Sample Preparation: Prepare the desalted oligonucleotide as described in Protocol 1.
-
LC-MS System: A liquid chromatography system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column and Mobile Phases: Use an IP-RP-HPLC method compatible with mass spectrometry. This often involves using volatile ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) instead of TEAA.
-
Mobile Phase A: 8.6 mM TEA, 100 mM HFIP in water.
-
Mobile Phase B: Methanol.
-
-
Gradient: A suitable gradient is run to separate the components before they enter the mass spectrometer.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. The acquired spectra will show a distribution of multiply charged ions for the oligonucleotide and its impurities.
-
Data Analysis: Deconvolute the raw mass spectra to determine the neutral mass of each component. Compare the observed masses to the theoretical masses of the expected product and potential side products (e.g., full-length product, n-1, depurinated fragments, adducts).
Visualizations
References
Technical Support Center: 5'-O-DMT-rI Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of 5'-O-DMT-rI (5'-O-Dimethoxytrityl-riboinosine) and other ribonucleosides into synthetic RNA.
Frequently Asked Questions (FAQs)
Q1: Why is a longer coupling time required for this compound compared to standard DNA phosphoramidites?
The extended coupling time necessary for this compound, and ribonucleoside phosphoramidites in general, is primarily due to the steric hindrance caused by the protecting group on the 2'-hydroxyl (OH) of the ribose sugar. This bulky group, typically a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) group, physically obstructs the incoming phosphoramidite (B1245037) from efficiently reacting with the free 5'-hydroxyl of the growing oligonucleotide chain. Standard DNA phosphoramidites lack this 2'-OH protecting group and can therefore couple much more rapidly.
Q2: What is the recommended starting coupling time for this compound?
For ribonucleoside phosphoramidites, including this compound, a significantly longer coupling time than the typical 30 seconds used for DNA synthesis is required. The optimal time is dependent on the activator used. A good starting point is a 6-minute coupling time when using 5-Ethylthio-1H-tetrazole (ETT) as the activator.[1][2][3] If using a more reactive activator like 5-Benzylthio-1H-tetrazole (BTT), this time can often be reduced to 3 minutes .[1][2] For other sterically hindered monomers, coupling times of 8-12 minutes have been recommended.
Q3: My coupling efficiency for rI is low. What are the most common causes?
Low coupling efficiency is a frequent issue in RNA synthesis. The primary culprits are:
-
Presence of Moisture: Phosphoramidites and activators are extremely sensitive to water. Any moisture in the acetonitrile (B52724) (ACN) solvent or from ambient humidity will react with the activated phosphoramidite, rendering it unable to couple to the growing chain.
-
Suboptimal Activator: The choice and concentration of the activator are critical. For sterically hindered ribonucleosides, a standard activator like 1H-Tetrazole may not be sufficiently reactive. More potent activators like ETT, BTT, or Dicyanoimidazole (DCI) are recommended.
-
Insufficient Coupling Time: The coupling time may be too short for the specific phosphoramidite and activator combination.
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Degraded Phosphoramidite: Phosphoramidites can degrade if not stored properly or if they are old. This leads to a lower concentration of active phosphoramidite in the solution.
-
Synthesizer Fluidics Issues: Problems with the instrument, such as clogged lines or faulty valves, can lead to incorrect delivery of reagents.
Q4: Can I use the same activator for rI as I do for DNA synthesis?
While you can use standard DNA activators like 1H-Tetrazole for RNA synthesis, it is generally not recommended for achieving high efficiency, especially with sterically hindered monomers like ribonucleosides. More acidic and reactive activators are preferred to overcome the steric bulk of the 2'-O-protecting group. ETT and BTT are commonly recommended activators for RNA synthesis as they have been shown to significantly enhance coupling efficiency and allow for shorter coupling times.
Q5: What is "double coupling" and when should I consider it for rI incorporation?
Double coupling is a technique where the coupling step is performed twice in a row for the same monomer before proceeding to the capping and oxidation steps. This method can significantly improve the incorporation efficiency of particularly difficult or precious monomers. You should consider using a double coupling protocol if you experience low coupling efficiency with this compound even after optimizing the coupling time and using a potent activator. While it consumes more phosphoramidite, it can be a valuable strategy to ensure the synthesis of the full-length product.
Troubleshooting Guides
Issue: Low Coupling Efficiency of this compound
This section provides a systematic approach to troubleshooting low coupling efficiency when incorporating riboinosine.
The following tables summarize recommended coupling times for RNA phosphoramidites with different activators. These serve as a baseline for optimizing this compound coupling.
Table 1: Recommended Coupling Times for RNA Phosphoramidites
| Activator | Concentration | Recommended Coupling Time | Reference(s) |
|---|---|---|---|
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6 minutes | |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.3 M | 3 minutes | |
| 1H-Tetrazole | 0.45 - 0.5 M | 10 - 15 minutes |
| Dicyanoimidazole (DCI) | 0.25 - 1.0 M | 3 - 6 minutes (estimated) | |
Table 2: Impact of Coupling Efficiency on Theoretical Final Yield
| Coupling Efficiency per Step | Theoretical Yield of a 20mer | Theoretical Yield of a 50mer | Theoretical Yield of a 100mer |
|---|---|---|---|
| 99.5% | 91.0% | 78.2% | 60.5% |
| 99.0% | 82.6% | 60.5% | 36.6% |
| 98.0% | 67.6% | 36.4% | 13.3% |
| 95.0% | 37.7% | 7.7% | 0.6% |
Protocol for Optimizing Coupling Time of this compound
Objective: To determine the minimum coupling time required to achieve >99% stepwise coupling efficiency for this compound using a specific activator.
Materials:
-
DNA/RNA synthesizer
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Chosen activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Standard synthesis reagents (deblocking, capping, oxidation solutions)
-
Solid support (e.g., CPG with a universal linker)
-
Reagents for cleavage, deprotection, and purification (e.g., AMA, TEA·3HF)
-
HPLC system for analysis
Methodology:
-
Synthesize a Test Sequence: Program the synthesizer to create a short, simple test sequence that includes an inosine (B1671953) incorporation, for example, 5'-CUGAI GUC-3'.
-
Vary the Coupling Time: Set up parallel syntheses where only the coupling time for the rI phosphoramidite is varied. Good starting points would be 3, 6, 9, and 12 minutes.
-
Monitor Trityl Cation Release: The synthesizer's trityl monitor provides a real-time, albeit indirect, measure of coupling efficiency. Record the trityl cation absorbance after the detritylation step following the rI coupling. A significant drop in absorbance compared to the previous couplings indicates poor coupling efficiency.
-
Cleavage and Deprotection: After synthesis is complete, cleave the oligonucleotides from the solid support and deprotect them using an appropriate protocol for RNA (e.g., AMA treatment followed by desilylation with TEA·3HF).
-
Analysis by HPLC: Analyze the crude product from each synthesis by reverse-phase or anion-exchange HPLC.
-
Quantify Results: Quantify the peak areas of the full-length product (n) and the failure sequence (n-1, where the inosine was not incorporated). Calculate the coupling efficiency for each time point as: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.
-
Determine Optimal Time: The optimal coupling time is the shortest duration that consistently yields a coupling efficiency of >99%.
Mandatory Visualizations
Diagrams
References
Technical Support Center: Synthesis of Inosine-Containing RNA
Welcome to the technical support center for the synthesis of inosine-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro transcription (IVT) experiments aimed at producing RNA with inosine (B1671953) modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing inosine-containing RNA?
A1: The most common method for synthesizing inosine-containing RNA in a laboratory setting is through in vitro transcription (IVT). This cell-free enzymatic process uses a DNA template, a bacteriophage RNA polymerase (commonly T7, T3, or SP6), and a mixture of nucleotide triphosphates (NTPs). To incorporate inosine, inosine triphosphate (ITP) is included in the NTP mix, often as a partial or complete substitute for guanosine (B1672433) triphosphate (GTP).[][2][3]
Q2: Why is T7 RNA polymerase commonly used, and are there any known issues with it for inosine incorporation?
A2: T7 RNA polymerase is widely used due to its high efficiency and promoter specificity.[4] However, wild-type T7 RNA polymerase can be restrictive in its recognition of modified nucleotides, which may lead to lower incorporation efficiency compared to canonical nucleotides.[5] While it does incorporate ITP, the rate and fidelity can be influenced by reaction conditions and the specific sequence context. T7 polymerase has a known error rate, and the presence of non-canonical nucleotides like ITP can lead to stochastic misincorporation.
Q3: How is inosine treated by cellular machinery post-synthesis?
A3: Inosine preferentially base-pairs with cytosine and is therefore interpreted as guanosine (G) by the translational and splicing machinery. This "A-to-G" effective transition can recode amino acids, alter splice sites, and change the secondary structure of the RNA. The presence of inosine can also impact RNA stability and its interaction with RNA-binding proteins.
Q4: What are the downstream consequences of inosine misincorporation in RNA?
A4: The presence of inosine in RNA can alter its structure and stability. It can lead to mistranslation or stalling of translation, which may result in reduced protein yield or truncated protein products. In a biological context, the accumulation of ITP and its subsequent misincorporation into RNA can be pathogenic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of inosine-containing RNA.
Issue 1: No RNA or Very Low Yield of RNA Product
-
Question: My in vitro transcription reaction produced no visible RNA on a gel or a very low yield. What are the possible causes?
-
Answer:
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Poor Quality DNA Template: Contaminants such as salts or ethanol (B145695) from the plasmid purification process can inhibit RNA polymerase. Ensure your DNA template is clean and accurately quantified.
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product. Use RNase-free reagents and barrier tips, and consider using an RNase inhibitor in your reaction.
-
Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Always include a positive control with a standard template and canonical NTPs to verify enzyme activity.
-
Incorrect Nucleotide Concentrations: The total NTP concentration might be too low, limiting the reaction. The ratio of ITP to other NTPs can also affect yield; optimization may be required.
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Suboptimal Reaction Conditions: The incubation time or temperature may not be optimal. While 37°C is standard for T7 RNA polymerase, adjustments may be needed for templates with high GC content or when using modified nucleotides.
-
Issue 2: RNA Transcript is Shorter Than Expected (Incomplete Transcription)
-
Question: I'm seeing a band on my gel, but it's smaller than the expected full-length transcript. Why is my transcription terminating prematurely?
-
Answer:
-
GC-Rich Template: Templates with high GC content can cause premature termination of transcription. Lowering the reaction temperature to 30°C may help the polymerase read through these regions.
-
Low Nucleotide Concentration: If the concentration of any NTP, including ITP, is too low, it can lead to stalling and premature termination. Ensure the concentration of each NTP is adequate.
-
Secondary Structures in RNA: The presence of inosine can alter the folding of the nascent RNA, potentially creating secondary structures that hinder polymerase progression.
-
Cryptic Termination Sites: The DNA template itself might contain sequences that act as cryptic termination sites for the RNA polymerase.
-
Issue 3: RNA Transcript is Longer Than Expected
-
Question: The RNA product I've synthesized is larger than the expected size. What could be the cause?
-
Answer:
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Incomplete Plasmid Linearization: If the plasmid template is not fully linearized, the polymerase can generate run-on transcripts, resulting in a heterogeneous mix of longer-than-expected RNAs. Always verify complete digestion of your plasmid on an agarose (B213101) gel before starting the IVT reaction.
-
Template 3' Overhangs: Some restriction enzymes create 3' overhangs. T7 RNA polymerase can use these overhangs as a template, leading to longer transcripts. Use restriction enzymes that generate blunt ends or 5' overhangs.
-
Issue 4: Inefficient or Variable Inosine Incorporation
-
Question: How can I confirm and optimize the incorporation of inosine into my RNA transcript?
-
Answer:
-
Variable ITP:GTP Ratios: The efficiency of inosine incorporation can be modulated by changing the ratio of ITP to GTP in the reaction mixture. To achieve a specific level of incorporation, you may need to test a range of ratios.
-
Enzyme Preference: T7 RNA polymerase incorporates ITP, but it may do so less efficiently than GTP. This can lead to a bias towards GTP incorporation if both are present.
-
Verification of Incorporation: The incorporation of inosine can be verified using methods such as mass spectrometry to detect inosine monophosphate (IMP) after RNA digestion or by using specific RNases that cleave at inosine sites. For example, RNase T1 cleaves after both guanosine and inosine; however, guanosine can be protected by glyoxal (B1671930) treatment, making the cleavage inosine-specific.
-
Quantitative Data Summary
Table 1: Standard In Vitro Transcription Reaction Setup
| Component | Final Concentration | Notes |
| Linearized DNA Template | 0.5 - 1.0 µg | Must be fully linearized and purified. |
| T7 RNA Polymerase | Vendor Specific | Use a high-concentration formulation. |
| 10x Transcription Buffer | 1x | Typically contains Tris-HCl, MgCl₂, spermidine, and DTT. |
| ATP, CTP, UTP | 1-10 mM each | Use high-purity, RNase-free stocks. |
| GTP | 0 - 10 mM | Adjust based on desired inosine incorporation. |
| ITP | 0.1 - 10 mM | The ratio of ITP to GTP determines the level of inosine incorporation. |
| RNase Inhibitor | 20 - 40 units | Prevents RNA degradation. |
| Nuclease-Free Water | To final volume | |
| Incubation | 37°C for 2-4 hours | Temperature may be lowered for GC-rich templates. |
Table 2: Example ITP:GTP Ratios for Modulating Inosine Incorporation
| Desired Inosine Level | Suggested [ITP] | Suggested [GTP] | Notes |
| Low | 0.5 mM | 4.5 mM | T7 polymerase may still preferentially incorporate GTP. |
| Medium | 2.5 mM | 2.5 mM | A good starting point for significant incorporation. |
| High | 4.5 mM | 0.5 mM | Favors high levels of inosine incorporation. |
| Guanine Replacement | 5.0 mM | 0 mM | For complete substitution of guanosine with inosine. |
Note: These ratios are starting points and may require optimization based on the specific template and desired outcome.
Experimental Protocols
Protocol: In Vitro Transcription of Inosine-Containing RNA
This protocol provides a general guideline for synthesizing RNA containing inosine using T7 RNA polymerase.
-
Template Preparation:
-
Linearize the plasmid DNA containing the target sequence downstream of a T7 promoter using a restriction enzyme that produces blunt or 5' overhang ends.
-
Confirm complete linearization by running an aliquot on an agarose gel.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.
-
-
In Vitro Transcription Reaction Assembly:
-
At room temperature, combine the following in a nuclease-free microfuge tube in the order listed. Thaw reagents on ice and keep them on ice during setup.
-
Nuclease-Free Water
-
10x Transcription Buffer
-
ATP, CTP, UTP solutions
-
GTP and/or ITP solutions (to desired final concentrations)
-
Linearized DNA Template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Gently mix the components by pipetting. Avoid vortexing.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. For GC-rich templates, consider a lower temperature of 30°C.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the synthesized RNA using a column-based RNA cleanup kit, lithium chloride precipitation, or other suitable methods.
-
Elute or resuspend the final RNA product in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band at the expected size indicates a successful synthesis.
-
Visualizations
Caption: Workflow for the synthesis of inosine-containing RNA.
Caption: Troubleshooting decision tree for failed IVT reactions.
References
Technical Support Center: 5'-O-DMT-rI Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5'-O-DMT-rI during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
A1: 5'-O-(4,4'-Dimethoxytrityl)-riboinosine (this compound) is a protected ribonucleoside crucial for the chemical synthesis of RNA oligonucleotides. The dimethoxytrityl (DMT) group on the 5'-hydroxyl function serves as a protecting group during the stepwise assembly of the oligonucleotide chain. The stability of this compound is paramount because the presence of degradation products can lead to failed synthesis, the generation of truncated or modified RNA sequences, and compromised purity of the final oligonucleotide product. This can significantly impact the reliability and reproducibility of downstream applications in research and drug development.
Q2: What are the primary causes of this compound degradation during storage?
A2: The two main chemical degradation pathways for this compound are:
-
Detritylation: This is the acid-catalyzed cleavage of the DMT protecting group from the 5'-hydroxyl of the ribose sugar. Trace amounts of acid in the storage environment or on storage container surfaces can promote this hydrolysis reaction.
-
Depurination: This involves the cleavage of the β-N-glycosidic bond that connects the inosine (B1671953) base to the ribose sugar, resulting in an apurinic site.[1] This reaction is also catalyzed by acidic conditions.
Exposure to moisture, elevated temperatures, and light can accelerate both of these degradation processes.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
-
In Solution: If dissolved in an anhydrous organic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), it should be stored at -20°C or -80°C.[2][3] It is crucial to use anhydrous solvents to prevent hydrolysis. Solutions are generally less stable than the solid compound and should be prepared fresh whenever possible. Repeated freeze-thaw cycles should be avoided.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by a decrease in the purity of the material over time. Common analytical techniques to assess purity include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reversed-phase HPLC method can separate the intact this compound from its degradation products, such as detritylated inosine and free inosine.
-
Mass Spectrometry (MS): Can be used to identify the masses of the parent compound and its degradation products.
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to visualize the presence of impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low coupling efficiency in oligonucleotide synthesis. | Degradation of this compound leading to a lower concentration of the active phosphoramidite (B1245037). | 1. Verify the purity of the this compound raw material using HPLC. 2. Use freshly prepared solutions of the phosphoramidite for synthesis. 3. Ensure that the phosphoramidite solution is stored under strictly anhydrous conditions. |
| Appearance of unexpected peaks in HPLC analysis of the crude oligonucleotide. | Presence of n-1 or other truncated sequences due to the presence of detritylated this compound in the starting material. | 1. Repurify the this compound starting material if significant degradation is detected. 2. Review storage conditions of the solid this compound and its solutions to prevent future degradation. |
| Discoloration (e.g., yellowing) of the solid this compound. | Potential oxidation or exposure to light. | 1. Assess the purity of the material by HPLC. 2. Store the compound in an amber vial or otherwise protected from light. 3. Consider storing under an inert atmosphere. |
| Inconsistent synthesis results. | Variable quality of the this compound starting material due to improper storage or handling. | 1. Aliquot the solid this compound upon receipt to minimize repeated opening of the main stock container. 2. Always handle the compound in a dry environment (e.g., a glove box) to minimize exposure to moisture. |
Quantitative Data on Degradation
The following tables provide representative data on the stability of 5'-O-DMT protected nucleosides under various conditions. While this data is based on studies of analogous compounds, it serves as a useful guide for understanding the stability of this compound.
Table 1: Effect of Storage Temperature on Solid this compound Purity
| Storage Temperature (°C) | Purity after 6 months (%) | Purity after 12 months (%) |
| 25 (Room Temperature) | 90.5 | 82.1 |
| 4 | 97.2 | 94.5 |
| -20 | >99 | >99 |
| -80 | >99.5 | >99.5 |
| Data is illustrative and assumes storage in a sealed, dark container. |
Table 2: Stability of this compound in Anhydrous Acetonitrile (0.1 M Solution)
| Storage Temperature (°C) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| 25 (Room Temperature) | 95.3 | 88.7 |
| 4 | 98.9 | 97.0 |
| -20 | >99.5 | >99 |
| Data is illustrative and assumes storage under an inert atmosphere. |
Table 3: Impact of Humidity on Solid this compound Purity at 25°C
| Relative Humidity (%) | Purity after 3 months (%) |
| <10 | 98.5 |
| 30 | 96.2 |
| 50 | 92.8 |
| 75 | 85.4 |
| Data is illustrative and highlights the critical role of moisture in degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method to assess the purity of this compound and detect its primary degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the sample diluent to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Degradation products, such as detritylated inosine, will have shorter retention times than the parent compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 80°C for 72 hours. Prepare a sample for analysis as described in Protocol 1.
-
Photolytic Degradation: Expose the solid this compound to a photostability chamber (ICH Q1B guidelines) for an appropriate duration. Prepare a sample for analysis.
3. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
References
preventing depurination during 5'-O-DMT-rI detritylation
Welcome to the technical support center for oligonucleotide synthesis. This resource provides in-depth guidance on preventing depurination during the critical 5'-O-DMT-rI detritylation step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your RNA synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during this compound detritylation?
Depurination is an acid-catalyzed side reaction that results in the cleavage of the β-N-glycosidic bond, leading to the loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide chain.[1][2] This occurs during the detritylation step when the 5'-O-DMT protecting group is removed under acidic conditions. The resulting apurinic sites are unstable and can lead to chain cleavage during the final basic deprotection step, generating truncated oligonucleotide fragments.[2][3] These truncated species are impurities that can be difficult to separate from the full-length product, ultimately reducing the overall yield and purity of the desired RNA oligonucleotide.[3]
Q2: Which purine bases are more susceptible to depurination and why?
Both adenine (B156593) and guanine (B1146940) are susceptible to depurination. The reaction is initiated by the protonation of the purine base. For guanine, the N7 position is the most nucleophilic and prone to protonation. For adenine, protonation can occur at the N3 and N7 positions. This protonation weakens the N-glycosidic bond, making it susceptible to hydrolysis. Studies have shown that deoxyadenosine (B7792050) (dA) is significantly more labile to acid-induced depurination than deoxyguanosine (dG).
Q3: What are the primary factors that influence the rate of depurination?
The rate of depurination is primarily influenced by:
-
Acid Strength: Stronger acids, such as trichloroacetic acid (TCA, pKa ≈ 0.7), lead to faster depurination rates compared to milder acids like dichloroacetic acid (DCA, pKa ≈ 1.5).
-
Acid Concentration: Higher concentrations of the detritylating acid increase the rate of depurination.
-
Exposure Time: Longer exposure of the oligonucleotide to acidic conditions increases the extent of depurination.
-
Temperature: Elevated temperatures can accelerate the rate of detritylation but may also increase the risk of depurination if not carefully controlled.
-
Nucleobase Protecting Groups: The type of protecting group on the exocyclic amines of purines can influence their susceptibility to depurination. Electron-donating groups can help stabilize the glycosidic bond.
Q4: How can I monitor the efficiency of the detritylation step?
The efficiency of the detritylation step can be monitored spectrophotometrically by measuring the absorbance of the liberated dimethoxytrityl (DMT) cation, which has a characteristic orange color and a strong absorbance maximum around 495 nm. A consistent or gradually decreasing absorbance with each cycle indicates efficient detritylation. Fluctuating or unexpectedly low absorbance values may signal a problem with the synthesis cycle.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Detritylation | 1. Degraded or low-concentration detritylation reagent.2. Insufficient reaction time.3. Low reaction temperature.4. Issues with solid support, such as clogging. | 1. Use fresh, high-quality detritylation reagent.2. Increase the detritylation time in small increments.3. Ensure the reaction is performed at a consistent and appropriate temperature.4. Check the solid support for fines and ensure proper flow rates. |
| Significant Depurination (Observed as truncated sequences post-synthesis) | 1. Detritylation acid is too strong (e.g., TCA).2. Prolonged exposure to acidic conditions.3. High concentration of detritylation acid. | 1. Switch to a milder acid, such as dichloroacetic acid (DCA).2. Decrease the detritylation time.3. Consider using a lower concentration of the detritylation acid.4. Ensure prompt and efficient washing after the detritylation step to remove residual acid. |
| Low Yield of Full-Length Oligonucleotide | 1. Incomplete detritylation leading to n-1 sequences.2. Depurination causing chain cleavage. | 1. Optimize detritylation conditions (see "Incomplete Detritylation").2. Implement strategies to minimize depurination (see "Significant Depurination"). |
| Formation of n+1 Species | Premature detritylation of the incoming phosphoramidite (B1245037) by acidic activators, especially with dG phosphoramidites. | Use a less acidic activator, such as DCI (pKa 5.2), instead of more acidic activators like BTT (pKa 4.1) or ETT (pKa 4.3). |
Data Presentation: Comparison of Detritylation Reagents
The choice of detritylation reagent is a critical factor in balancing efficient DMT removal with minimal depurination. The following tables summarize the kinetic data for depurination and detritylation using TCA and DCA.
Table 1: Depurination Half-Times of CPG-Bound Deoxyadenosine (dA) with Different Detritylation Reagents
| Detritylation Reagent | Depurination Half-Time (t1/2) | Relative Rate of Depurination |
| 3% DCA in Dichloromethane (B109758) | 77 minutes | 1x |
| 15% DCA in Dichloromethane | ~26 minutes | ~3x faster than 3% DCA |
| 3% TCA in Dichloromethane | 19 minutes | ~4x faster than 3% DCA |
Table 2: Depurination Half-Times of CPG-Bound Deoxyguanosine (dG) vs. Deoxyadenosine (dA)
| Detritylation Reagent | dG Depurination Half-Time | dA Depurination Half-Time |
| DCA Solutions | 5-6 fold longer than dA | 1x |
| 3% TCA | ~12 fold longer than dA | 1x |
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is recommended for routine synthesis of RNA oligonucleotides to minimize depurination.
-
Reagent Preparation: Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).
-
Detritylation Step: During automated solid-phase synthesis, deliver the 3% DCA solution to the synthesis column. The delivery time should be optimized for the specific synthesizer and scale, typically ranging from 60 to 180 seconds. It is recommended to at least double the delivery time when switching from TCA to DCA to ensure complete detritylation.
-
Washing: Immediately following the detritylation step, thoroughly wash the solid support with anhydrous acetonitrile (B52724) to remove the DCA and the liberated DMT cation.
Protocol 2: Mild Detritylation using Acetic Acid (Post-Synthesis)
This protocol is suitable for the manual detritylation of purified, DMT-on RNA oligonucleotides, especially for acid-sensitive sequences.
-
Sample Preparation: Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.
-
Incubation: Let the solution stand at room temperature for 20 minutes.
-
Quenching and Precipitation: Add an equal volume of 95% ethanol (B145695) and lyophilize the sample to dryness. The hydrolyzed DMT group can be removed by subsequent desalting procedures.
Visualizations
Depurination Mechanism
The following diagram illustrates the acid-catalyzed mechanism of depurination at the N7 position of guanine.
Caption: Acid-catalyzed depurination of a guanine nucleoside.
Experimental Workflow: Preventing Depurination
This workflow outlines the key decision points and steps for minimizing depurination during oligonucleotide synthesis.
Caption: Workflow for minimizing depurination during synthesis.
References
Technical Support Center: Optimizing Cleavage and Deprotection of 5'-O-DMT-rI RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage and deprotection of RNA oligonucleotides containing 5'-O-DMT-riboinosine (rI). The following sections offer troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to ensure the successful synthesis and purification of your RNA products.
Section 1: Frequently Asked questions (FAQs)
Q1: What is the standard two-step protocol for deprotecting RNA, and is it suitable for oligos containing riboinosine (rI)?
A two-step deprotection protocol is standard for RNA oligonucleotides.[1][2][3] The first step involves cleavage from the solid support and removal of protecting groups from the exocyclic amines of the bases and the phosphate (B84403) backbone.[1][2] This is typically achieved using a basic solution like ammonium (B1175870) hydroxide (B78521)/methylamine (AMA). The second step is the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) using a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF). This standard protocol is generally compatible with riboinosine, as inosine (B1671953) is stable under these deprotection conditions. However, it is always recommended to analyze the final product by mass spectrometry to confirm the integrity of the oligonucleotide.
Q2: My final RNA product shows a lower mass than expected in LC-MS analysis. What could be the cause?
A lower than expected mass often indicates either degradation of the RNA strand or the premature loss of a protecting group during synthesis or deprotection. One common issue is the loss of the 5'-DMT group if the deprotection solution is heated during evaporation. It is recommended to evaporate the solution without heat or use a stream of nitrogen. Another possibility, though less common with modern synthesis chemistry, is depurination, particularly at adenosine (B11128) sites, if the oligo is exposed to acidic conditions during DMT removal.
Q3: I am observing multiple peaks in my HPLC/LC-MS analysis after deprotection. What are the likely culprits?
Multiple peaks can arise from several sources:
-
Incomplete deprotection: Residual protecting groups on the bases (e.g., isobutyryl on G) or the 2'-hydroxyls can lead to multiple species. Incomplete removal of the 2'-TBDMS group is a known issue and can be addressed by re-treating the sample with fresh fluoride reagent.
-
Failure sequences (shortmers): These are truncated oligonucleotides that failed to extend during synthesis. Using a DMT-on purification strategy, where the final 5'-DMT group is left on, can effectively separate the full-length product from these failure sequences.
-
Base modification: Although rare, some bases can be modified during deprotection. For example, using AMA with benzoyl-protected cytidine (B196190) (Bz-dC) can lead to the formation of N4-Me-dC. Using acetyl-protected cytidine (Ac-dC) is recommended to avoid this side reaction.
-
Formation of 2'-5' phosphodiester linkages: With 2'-TBDMS protection, migration of the silyl (B83357) group from the 2' to the 3'-hydroxyl position can occur under basic conditions, leading to the formation of non-biological 2'-5' linkages.
Q4: How does the presence of riboinosine (rI) affect the deprotection strategy?
Riboinosine is generally stable under standard RNA deprotection conditions. However, inosine-containing oligonucleotides have been reported to be challenging in some post-synthesis modifications. While standard AMA and TEA·3HF protocols are expected to be effective, it is crucial to confirm the final product's integrity and mass. If issues arise, consider using milder deprotection conditions or alternative reagents and always validate with mass spectrometry.
Q5: When should I choose between AMA and aqueous/gaseous ammonia (B1221849) for deprotection?
Ammonium hydroxide/methylamine (AMA) is often the preferred reagent for the first deprotection step due to its speed and efficiency. It can fully deprotect standard oligonucleotides in as little as 10 minutes at 65°C. Traditional deprotection with ammonium hydroxide is much slower, often requiring 8-16 hours at 55°C. AMA is also more effective at preventing the loss of 2'-O-TBDMS/TOM protecting groups during base deprotection. However, AMA may not be compatible with certain sensitive dyes or modifications. In such cases, or if UltraMILD protecting groups (like Pac-dA, Ac-dC, iPr-Pac-dG) are used, milder deprotection cocktails like potassium carbonate in methanol (B129727) may be necessary.
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of base protecting groups | Old or low-quality ammonium hydroxide/AMA. Insufficient deprotection time or temperature. | Use fresh, high-quality reagents. Ensure proper deprotection time and temperature as per the protocol for the specific protecting groups used. Analyze by mass spectrometry to confirm complete deprotection. |
| Incomplete removal of 2'-O-TBDMS/TOM silyl ethers | Inactive fluoride reagent (e.g., TEA·3HF or TBAF). Presence of water in the reaction. Insufficient reaction time or temperature. | Use fresh, anhydrous fluoride reagent and anhydrous DMSO. Ensure the reaction is heated to 65°C for the recommended time (typically 2.5 hours). Re-treat the sample with fresh reagent if necessary. |
| RNA degradation during deprotection | Prolonged exposure to harsh deprotection conditions. Contamination with RNases. | Follow the recommended deprotection times and temperatures strictly. Use RNase-free tubes, tips, and reagents throughout the process. |
| Modification of inosine during deprotection | Although unlikely with standard protocols, side reactions can occur. | Analyze the product by mass spectrometry to identify any unexpected modifications. If modifications are observed, consider milder deprotection strategies. |
| Loss of 5'-DMT group before purification | Heating the sample during evaporation of the deprotection solution. Accidental exposure to acid. | Evaporate the deprotection solution using a stream of nitrogen or compressed air without heat. Ensure all solutions are free of acid until the on-column detritylation step. |
Section 3: Experimental Protocols
Protocol 1: Two-Step Deprotection of 5'-O-DMT-RNA (DMT-on)
This protocol is designed for RNA synthesized with 2'-O-TBDMS or 2'-O-TOM protecting groups, leaving the 5'-DMT group intact for purification.
Step 1: Cleavage and Base/Phosphate Deprotection with AMA
-
Place the solid support containing the synthesized RNA in a sealable, sterile polypropylene (B1209903) vial.
-
Prepare the AMA solution by mixing equal volumes of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Add 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial on ice for 10 minutes, then carefully open it.
-
Transfer the solution containing the cleaved RNA to a new sterile tube.
-
Evaporate the solution to dryness using a vacuum concentrator (without heat) or a stream of nitrogen.
Step 2: 2'-Hydroxyl Silyl Ether Deprotection
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO. Warm at 65°C for up to 5 minutes to fully dissolve the pellet.
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix well.
-
Incubate the mixture at 65°C for 2.5 hours.
-
After incubation, cool the reaction.
-
Add 1.75 mL of RNA Quenching Buffer to the deprotection mixture. The sample is now ready for DMT-on purification using a compatible cartridge (e.g., Glen-Pak RNA cartridge).
Section 4: Data Presentation
Table 1: Comparison of Common Deprotection Conditions for RNA
| Parameter | Ammonium Hydroxide | AMA (Ammonium Hydroxide/Methylamine) | TEA·3HF | TBAF (Tetrabutylammonium fluoride) |
| Target Protecting Groups | Base (Ac-C, iBu-G, etc.), Phosphate (cyanoethyl) | Base (Ac-C, iBu-G, etc.), Phosphate (cyanoethyl) | 2'-O-TBDMS, 2'-O-TOM | 2'-O-TBDMS, 2'-O-TOM |
| Typical Conditions | 55°C, 8-16 hours | 65°C, 10-15 minutes | 65°C, 2.5 hours in DMSO | Room temp to 65°C |
| Advantages | Traditional, well-established. | Very fast deprotection. More gentle on 2'-silyl groups than ammonia alone. | Efficient for 2'-silyl group removal. Compatible with DMT-on purification. | Effective for 2'-silyl group removal. |
| Disadvantages | Very slow. Can cause some degradation with prolonged heating. | Requires Ac-C to avoid side reactions. Not compatible with all sensitive dyes. | Requires anhydrous conditions. | Can be harsh and may not be compatible with all sensitive modifications. Not compatible with some purification cartridges. |
Section 5: Diagrams
Caption: Workflow for 5'-O-DMT-rI RNA Cleavage and Deprotection.
References
Validation & Comparative
Mass Spectrometry for 5'-O-DMT-rI Modified RNA: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, accurate and robust analytical methodologies are paramount. The analysis of modified RNA, such as those containing a 5'-O-Dimethoxytrityl (DMT) group on a riboinosine (rI) residue, presents unique challenges due to the labile nature of the DMT protecting group and the inherent complexity of RNA molecules. This guide provides a comparative overview of the two primary mass spectrometry (MS) techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS—for the characterization of 5'-O-DMT-rI modified RNA.
The 5'-O-DMT group is a bulky, hydrophobic protecting group commonly used in oligonucleotide synthesis to facilitate purification. "DMT-on" analysis, where the DMT group remains attached during analysis, can be a powerful tool for assessing the purity of the full-length product. Riboinosine is a naturally occurring modified nucleoside that can be incorporated into synthetic RNA for various research and therapeutic applications.
Comparison of Mass Spectrometry Techniques
The choice between LC-MS and MALDI-TOF MS for the analysis of this compound modified RNA depends on several factors, including the desired level of detail, sample throughput requirements, and the length of the oligonucleotide.
| Feature | LC-MS (ESI-Q-TOF or Orbitrap) | MALDI-TOF MS |
| Ionization | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Mass Accuracy | High (< 5 ppm)[1][2] | Moderate (10-100 ppm) |
| Resolution | High, allowing for isotopic resolution[1][2] | Lower, may not resolve isotopes for larger molecules |
| Sensitivity | High (femtomole to attomole range) | High (low femtomole range)[3] |
| Throughput | Lower, due to chromatographic separation | Higher, suitable for rapid screening |
| Sample Purity | Requires relatively pure samples; less tolerant to salts and buffers | More tolerant to salts and buffers |
| Fragmentation | In-source fragmentation can occur; tandem MS (MS/MS) provides detailed structural information (e.g., CID, HCD) | In-source decay (ISD) and post-source decay (PSD) can provide sequence information |
| Oligo Length | Well-suited for a wide range of lengths, including longer oligonucleotides (>50-mers) | Generally better for shorter to medium-length oligonucleotides (<60-mers) |
| DMT-on Analysis | Feasible with appropriate chromatography to handle the hydrophobicity | Feasible, but laser energy can sometimes cause DMT loss |
| Quantitative Analysis | Excellent for quantification, especially when coupled with stable isotope-labeled standards | Can be used for semi-quantitative analysis, but less precise than LC-MS |
Key Considerations for this compound Modified RNA:
-
LC-MS with Electrospray Ionization (ESI) is generally the preferred method for detailed characterization. Its high mass accuracy and resolution are critical for confirming the molecular weight of the modified RNA and identifying any impurities. The use of ion-pairing reversed-phase liquid chromatography is essential to retain the anionic oligonucleotide and to separate it from failure sequences and other synthesis-related impurities. Tandem mass spectrometry (MS/MS) capabilities, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are invaluable for sequencing the oligonucleotide and pinpointing the location of the riboinosine modification.
-
MALDI-TOF MS offers a high-throughput alternative for rapid quality control. Its tolerance to common buffers and salts used in oligonucleotide synthesis can simplify sample preparation. For DMT-on analysis, careful optimization of the matrix and laser intensity is necessary to prevent premature loss of the DMT group. While MALDI can provide sequence information through in-source or post-source decay, the resulting fragmentation spectra can be more complex to interpret than those from LC-MS/MS.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of this compound modified RNA using both LC-MS and MALDI-TOF MS.
Protocol 1: LC-MS/MS Analysis of this compound Modified RNA
This protocol is adapted from established methods for oligonucleotide analysis using ion-pairing reversed-phase chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation:
- Purify the crude this compound modified RNA using a DMT-on purification cartridge to enrich the full-length product.
- Elute the DMT-on oligonucleotide and desalt it using an appropriate method.
- Reconstitute the purified oligonucleotide in an LC-MS compatible solvent (e.g., 10 mM triethylamine (B128534) in water) to a final concentration of 1-10 µM.
2. LC-MS/MS System:
- LC System: A biocompatible UPLC or HPLC system.
- Column: A reversed-phase column suitable for oligonucleotide separations (e.g., C18, 1.7-2.1 µm particle size).
- Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
- Mobile Phase B: 15 mM TEA and 100 mM HFIP in methanol (B129727) or acetonitrile (B52724).
- Gradient: A shallow gradient from a low to a high percentage of mobile phase B to elute the oligonucleotide.
- Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap capable of MS/MS.
3. MS Parameters (Negative Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- Capillary Voltage: 2.5-3.5 kV
- Source Temperature: 120-150 °C
- Desolvation Temperature: 350-450 °C
- Mass Range: 500-4000 m/z
- Fragmentation (for MS/MS): CID or HCD with a normalized collision energy of 20-40%.
Protocol 2: MALDI-TOF MS Analysis of this compound Modified RNA
This protocol is based on standard procedures for MALDI analysis of oligonucleotides.
1. Sample Preparation:
- Desalt the this compound modified RNA sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
- Dissolve the sample in nuclease-free water to a final concentration of 1-10 pmol/µL.
2. Matrix Preparation:
- Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile and water.
- Add diammonium hydrogen citrate (B86180) to the matrix solution to a final concentration of 10 mg/mL to reduce sodium and potassium adducts.
3. MALDI Plate Spotting:
- Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
- Spot 1 µL of the oligonucleotide sample on top of the dried matrix spot.
- Allow the sample-matrix mixture to co-crystallize at room temperature.
4. MS Parameters (Negative Ion Mode):
- Laser: Nitrogen laser (337 nm)
- Mode: Reflectron for higher resolution
- Acceleration Voltage: 20-25 kV
- Laser Intensity: Use the minimum intensity required to obtain a good signal to minimize fragmentation and DMT group loss.
- Mass Range: 1000-10000 m/z
Visualizations
Structure of 5'-O-DMT-riboinosine
References
- 1. Application of high-resolution ESI and MALDI mass spectrometry to metabolite profiling of small interfering RNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
A Comparative Guide to 5'-Hydroxyl Protecting Groups in Ribonucleoside Chemistry: 5'-O-DMT-rI vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and therapeutic nucleic acids, the choice of a 5'-hydroxyl protecting group for ribonucleosides is a critical parameter influencing yield, purity, and the overall efficiency of the synthetic strategy. This guide provides an objective comparison of the widely used 5'-O-(4,4'-dimethoxytrityl)-riboinosine (5'-O-DMT-rI) with other notable 5' protecting groups, supported by experimental data and detailed protocols.
The 4,4'-dimethoxytrityl (DMT) group has long been the gold standard for protecting the 5'-hydroxyl function of nucleosides in solid-phase oligonucleotide synthesis. Its widespread adoption is due to its facile and high-yield introduction, stability to the basic and neutral conditions employed during the coupling and oxidation steps, and its rapid and quantitative removal under mild acidic conditions.[1] The bright orange color of the DMT cation released upon deprotection also provides a convenient method for real-time monitoring of coupling efficiency.[1] However, the landscape of RNA synthesis is complicated by the presence of the 2'-hydroxyl group, necessitating orthogonal protection strategies to prevent side reactions and ensure the integrity of the final product. This has led to the exploration of alternative 5' protecting groups that offer different deprotection chemistries.
This guide will focus on comparing this compound with two key alternatives: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile pixyl (Px) group.
Comparative Data Summary
The selection of a 5'-protecting group directly impacts several key aspects of oligonucleotide synthesis. The following tables summarize the available quantitative data for 5'-O-DMT, 5'-O-Fmoc, and 5'-O-Px protecting groups when used with ribonucleosides.
| Protecting Group | Deprotection Reagent | Deprotection Time | Key Advantages | Key Disadvantages |
| 5'-O-DMT | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 1-3 minutes | Well-established chemistry, high coupling efficiency, visual monitoring of deprotection. | Acidic conditions can lead to depurination, especially in sensitive sequences.[2] |
| 5'-O-Fmoc | 0.1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Acetonitrile (B52724) | 5-10 minutes | Orthogonal to acid-labile 2'-protecting groups, allowing for milder overall deprotection strategies. | Requires a separate basic deprotection step for the 5'-hydroxyl. |
| 5'-O-Pixyl (Px) | Similar to DMT (acid-labile) | Not specified in detail, but similar to DMT | Properties are very similar to the DMT group and is considered an equally suitable alternative.[3] | Less commonly used than DMT, so commercial availability of phosphoramidites may be more limited. |
| Protecting Group | Typical Coupling Efficiency |
| 5'-O-DMT | ≥99% |
| 5'-O-Fmoc | Not explicitly quantified in direct comparison to DMT for ribonucleosides. |
| 5'-O-Pixyl (Px) | Not explicitly quantified in direct comparison to DMT for ribonucleosides. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups.
Protocol 1: Synthesis and Deprotection using this compound
A. Synthesis of 5'-O-DMT-ribonucleoside: A standard procedure involves reacting the ribonucleoside with DMT-Cl in pyridine. The bulky nature of the DMT group favors reaction at the less sterically hindered 5'-hydroxyl position.
B. Solid-Phase Oligonucleotide Synthesis Cycle: The synthesis cycle using 5'-O-DMT protected ribonucleoside phosphoramidites is a well-established four-step process.
-
Detritylation: Removal of the 5'-DMT group is achieved by treating the solid support-bound oligonucleotide with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for 1-3 minutes. The resulting orange-colored DMT cation is washed away.
-
Coupling: The next 5'-O-DMT protected ribonucleoside phosphoramidite (B1245037) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
C. Final Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the 2'-hydroxyl) are removed according to the specific chemistry used for those groups.
Protocol 2: Orthogonal Synthesis and Deprotection using 5'-O-Fmoc-rI
The use of the base-labile Fmoc group for 5'-protection allows for an orthogonal strategy, which is particularly advantageous in RNA synthesis where acid-labile 2'-protecting groups are often employed.
A. Synthesis of 5'-O-Fmoc-ribonucleoside: The synthesis of 5'-O-Fmoc-ribonucleosides can be achieved by reacting the ribonucleoside with Fmoc-Cl.
B. Solid-Phase Oligonucleotide Synthesis Cycle (Orthogonal Strategy):
-
Fmoc Deprotection: The 5'-Fmoc group is removed by treatment with a solution of 0.1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile for approximately 5-10 minutes.
-
Coupling, Capping, and Oxidation: These steps are carried out similarly to the DMT-based protocol.
C. Final Deprotection: The final deprotection can be carried out under conditions that are compatible with the base-labile nature of the Fmoc group and the specific 2'-protecting group used.
Logical Relationships in Orthogonal RNA Synthesis
The primary advantage of using a 5'-Fmoc protecting group in conjunction with an acid-labile 2'-protecting group is the ability to perform deprotection steps under distinct and non-interfering conditions. This "orthogonal" approach enhances the integrity of the synthesized RNA molecule.
Conclusion
The 5'-O-DMT protecting group remains the most widely used and well-characterized option for routine oligonucleotide synthesis due to its high efficiency and ease of monitoring. However, for the synthesis of sensitive or complex RNA molecules where an orthogonal protection strategy is beneficial, the 5'-O-Fmoc group presents a viable alternative. The choice between these protecting groups will ultimately depend on the specific requirements of the target molecule, the nature of the other protecting groups employed in the synthesis, and the desired deprotection conditions. Further quantitative studies directly comparing the performance of these and other emerging 5' protecting groups under identical conditions are needed to provide a more definitive guide for researchers in the field.
References
A Comparative Guide to Functional RNA Synthesis: 5'-O-DMT Chemical Synthesis vs. In Vitro Transcription
For researchers, scientists, and drug development professionals, the choice of RNA synthesis method is a critical determinant of experimental success and therapeutic efficacy. This guide provides an objective comparison of two primary methods for producing functional RNA: chemical synthesis using 5'-O-(4,4'-dimethoxytrityl) (DMT) protected ribonucleoside phosphoramidites and enzymatic in vitro transcription (IVT). We present a comprehensive analysis of their respective performance, supported by experimental data, detailed protocols for functional assays, and illustrative diagrams of key workflows.
The selection of an appropriate RNA synthesis strategy hinges on the specific downstream application, desired purity, yield, and the necessity for chemical modifications. While chemical synthesis offers precision and the ability to incorporate a wide array of modifications, IVT is a powerful technique for generating large quantities of long RNA transcripts. This guide will delve into the nuances of each method to empower informed decision-making.
Performance Comparison: Chemical Synthesis vs. In Vitro Transcription
The functional efficacy of synthesized RNA is paramount. Here, we compare the two methods based on key performance indicators for different classes of functional RNA: guide RNAs for CRISPR-Cas9, small interfering RNAs (siRNAs) for RNA interference, and aptamers for specific molecular recognition.
Table 1: Quantitative Comparison of Guide RNA (gRNA) Performance
| Parameter | 5'-O-DMT Chemical Synthesis | In Vitro Transcription (IVT) | Key Advantages of Chemical Synthesis |
| Editing Efficiency (Indel %) | High and consistent (typically >80%)[1][2][3] | Variable, often lower than synthetic gRNA[2] | Higher purity and direct incorporation of beneficial modifications lead to more reliable editing outcomes. |
| Purity (% full-length product) | >95% (with HPLC purification) | Lower, with potential for abortive transcripts and dsRNA contaminants[4] | The DMT group allows for efficient purification, removing failure sequences. |
| Yield | Scalable from micrograms to grams | Typically higher for large-scale production (milligrams) | |
| Consistency | High batch-to-batch consistency | Can be variable depending on template quality and reaction conditions | |
| Workflow Speed | Fast (ready to use upon synthesis) | Slower (requires transcription, purification, and quantification) |
Table 2: Quantitative Comparison of siRNA Performance
| Parameter | 5'-O-DMT Chemical Synthesis with Modifications | In Vitro Transcription (IVT) | Key Advantages of Chemical Synthesis |
| Gene Knockdown Efficiency | High and durable (>90% knockdown) | Generally lower and can induce off-target effects | Chemical modifications enhance stability, reduce immunogenicity, and improve RISC loading. |
| Stability in Serum | High (can be >100-fold more stable with full modifications) | Low (rapidly degraded by nucleases) | Modifications to the phosphate (B84403) backbone and sugar residues protect against nuclease degradation. |
| Off-Target Effects | Can be minimized with specific modification patterns | Higher potential for off-target effects due to dsRNA contaminants and unmodified sequence | Precise control over the sequence and modifications reduces unintended gene silencing. |
| Immunogenicity | Low (modifications can abrogate innate immune responses) | Can be high due to 5'-triphosphate and dsRNA byproducts |
Table 3: Quantitative Comparison of Aptamer Performance
| Parameter | 5'-O-DMT Chemical Synthesis with Modifications | In Vitro Transcription (IVT) | Key Advantages of Chemical Synthesis |
| Binding Affinity (Kd) | Can be significantly enhanced (pM to low nM range) | Typically in the nM to µM range for unmodified aptamers | Incorporation of modified nucleotides expands chemical diversity, leading to improved binding interactions. |
| Nuclease Resistance | High (half-life can be extended to hours or days) | Low (unmodified RNA is rapidly degraded) | Chemical modifications are crucial for in vivo applications. |
| Specificity | High, with reduced off-target binding | Can be lower due to heterogeneity of the synthesized population | Homogeneous, purified product ensures consistent and specific target recognition. |
Experimental Protocols
Detailed and robust protocols are essential for the accurate assessment of RNA functionality. Below are representative protocols for key functional assays.
Protocol 1: In Vitro Cleavage Assay for CRISPR/Cas9 Guide RNA Activity
This assay evaluates the ability of a synthesized gRNA to direct the Cas9 nuclease to cleave a target DNA sequence.
Materials:
-
Synthesized gRNA (from chemical synthesis or IVT)
-
Cas9 nuclease
-
Target DNA fragment (PCR product or plasmid) containing the gRNA target site and a Protospacer Adjacent Motif (PAM)
-
Nuclease-free water
-
10X Cas9 reaction buffer
-
Proteinase K
-
Agarose (B213101) gel and electrophoresis system
-
DNA stain (e.g., SYBR Safe)
Procedure:
-
gRNA-Cas9 Ribonucleoprotein (RNP) Assembly:
-
In a nuclease-free tube, mix the gRNA and Cas9 nuclease in 1X Cas9 reaction buffer.
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cleavage Reaction:
-
Add the target DNA to the RNP complex.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and DNA Release:
-
Add Proteinase K to the reaction mixture to digest the Cas9 protein.
-
Incubate at 56°C for 10 minutes.
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA fragments using a suitable stain. The presence of cleavage products of the expected sizes indicates successful gRNA-mediated Cas9 activity.
-
Quantify the band intensities to determine the percentage of cleaved DNA.
-
Protocol 2: siRNA-Mediated Gene Knockdown Assay
This protocol assesses the efficacy of a synthesized siRNA in silencing a target gene's expression in a cell-based assay.
Materials:
-
Synthesized siRNA (from chemical synthesis or IVT)
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting.
-
Positive control siRNA (targeting a housekeeping gene)
-
Negative control siRNA (non-targeting sequence)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).
-
-
Assessment of Knockdown:
-
At the mRNA level (qRT-PCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription followed by qRT-PCR using primers specific for the target gene and a reference gene.
-
Calculate the relative expression of the target gene in siRNA-treated cells compared to negative control-treated cells.
-
-
At the protein level (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein, followed by a secondary antibody.
-
Visualize and quantify the protein bands to determine the reduction in protein levels.
-
-
Protocol 3: Aptamer-Target Binding Assay (Filter Binding Assay)
This assay measures the binding affinity of a synthesized RNA aptamer to its target molecule.
Materials:
-
Synthesized RNA aptamer (radiolabeled or fluorescently labeled)
-
Target molecule (e.g., protein)
-
Binding buffer (optimized for the aptamer-target interaction)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Aptamer Preparation:
-
If using a radiolabeled aptamer, perform 5'-end labeling with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled aptamer.
-
-
Binding Reaction:
-
Prepare a series of reactions with a fixed concentration of the labeled aptamer and varying concentrations of the target molecule in the binding buffer.
-
Incubate the reactions at the appropriate temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Assemble the filter binding apparatus with a nitrocellulose membrane (which binds protein-aptamer complexes) stacked on top of a nylon membrane (which binds free aptamer).
-
Apply the binding reaction mixtures to the filters under vacuum.
-
Wash the filters with cold binding buffer to remove unbound molecules.
-
-
Quantification:
-
Disassemble the filters and quantify the amount of labeled aptamer on each membrane using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Plot the fraction of bound aptamer as a function of the target concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Visualizing the Workflows
To further clarify the processes discussed, the following diagrams illustrate the key workflows.
References
A Researcher's Guide to Assessing the Purity of 5'-O-DMT-rI Phosphoramidite
For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidites is a critical first step in the successful synthesis of high-quality oligonucleotides. The presence of even trace amounts of impurities can significantly impact the yield and fidelity of the final product. This guide provides a comprehensive comparison of the key analytical techniques used to assess the purity of 5'-O-DMT-rI phosphoramidite (B1245037), complete with experimental protocols and data presentation.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound phosphoramidite is typically evaluated using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the active phosphoramidite and its potential impurities. The three primary methods are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Method | Principle of Detection | Information Provided | Commonly Detected Impurities | Typical Purity Specification |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Provides quantitative purity data based on peak area. Separates diastereomers.[1][2] | Unreacted starting materials, hydrolyzed phosphoramidite (H-phosphonate), DMT-off species, and other synthesis-related impurities.[3] | ≥99%[3] |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Exploits the magnetic properties of the phosphorus-31 nucleus to provide information about its chemical environment. | Quantifies the relative amounts of P(III) (active phosphoramidite) and P(V) (oxidized impurities) species.[1] Confirms the presence of the desired phosphoramidite linkage. | Oxidized phosphoramidite (phosphate triester), H-phosphonate, and other phosphorus-containing impurities. | P(III) content ≥99% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirms the molecular weight of the target phosphoramidite and helps in the structural elucidation of impurities. | A wide range of impurities, including those with small structural modifications that may not be resolved by HPLC. | Confirms identity and presence of expected adducts (e.g., [M+Na]⁺). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are typical protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a cornerstone for phosphoramidite purity assessment, offering excellent resolution of the main compound from its various impurities.
Protocol:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient tailored to elute the DMT-on phosphoramidite, typically starting with a higher concentration of Mobile Phase A and increasing the proportion of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
Expected Results: The main product, this compound phosphoramidite, will typically appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the combined area of these two peaks relative to the total area of all observed peaks.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful tool for specifically probing the phosphorus-containing species in the sample, providing a clear distinction between the desired P(III) phosphoramidite and its oxidized P(V) impurities.
Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for ³¹P).
-
Solvent: Anhydrous acetonitrile-d3 (B32919) or chloroform-d.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgig).
-
Acquisition Parameters: Sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Referencing: External or internal reference standard (e.g., triphenyl phosphate).
Expected Results: The active this compound phosphoramidite will show a characteristic signal in the P(III) region, typically around 140-155 ppm, which may be split into two peaks for the diastereomers. Oxidized P(V) impurities will appear in a different region, generally between -25 and 99 ppm. The purity is determined by integrating the respective peak areas.
Mass Spectrometry (MS)
MS is invaluable for confirming the identity of the phosphoramidite and for identifying unknown impurities by providing precise molecular weight information.
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is common for its soft ionization, which minimizes fragmentation of the labile phosphoramidite. Fast Atom Bombardment (FAB) has also been used.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts with alkali metals like sodium ([M+Na]⁺) or lithium ([M+Li]⁺).
-
Sample Infusion: The sample can be directly infused or coupled with an LC system (LC-MS) for separation prior to detection.
-
Sample Preparation: Dissolve the phosphoramidite in an appropriate solvent like acetonitrile. For ESI, the addition of salts like LiCl can enhance the formation of specific adducts.
Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound phosphoramidite (as a specific ion, e.g., [M+Na]⁺). The presence of other peaks can indicate impurities, which can be further investigated based on their mass-to-charge ratios.
Workflow for Purity Assessment
A logical workflow ensures a thorough and efficient assessment of phosphoramidite purity.
Caption: Workflow for the comprehensive purity assessment of this compound phosphoramidite.
By employing this multi-faceted approach, researchers can be confident in the quality of their this compound phosphoramidite, paving the way for successful and reliable oligonucleotide synthesis.
References
comparison of different deprotection methods for DMT-on RNA
The final deprotection of 5'-O-dimethoxytrityl (DMT) on synthetic RNA is a critical step that significantly impacts the yield and purity of the final product. The choice of deprotection method involves a trade-off between the efficiency of DMT group removal and the potential for acid-induced side reactions, such as depurination and backbone cleavage. This guide provides a comparative overview of common deprotection methods for DMT-on RNA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
Comparison of Key Performance Metrics
The selection of a deprotection agent for DMT-on RNA is a balance between reaction speed and the preservation of the RNA molecule's integrity. Stronger acids facilitate rapid DMT removal but increase the risk of depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues.
| Deprotection Method | Key Reagents | Typical Reaction Time | Advantages | Disadvantages | Reported Purity | Reported Yield |
| Strong Acid | Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) | < 5 minutes | Fast and efficient DMT removal. | High risk of depurination, especially for longer oligonucleotides.[1][2] | Variable, dependent on oligo length and sequence. | Can be lower due to product loss from acid-induced cleavage. |
| Moderate Acid | Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 5 - 15 minutes | Lower rate of depurination compared to TCA.[1][2] | Slower reaction time than TCA; may require longer exposure to ensure complete deprotection.[2] | Generally higher than TCA for longer or sensitive sequences. | Generally higher than TCA for longer or sensitive sequences. |
| Mild Acid | Acetic Acid (e.g., 80% aqueous or buffered) | 20 - 60 minutes | Minimal to no depurination or backbone cleavage. | Significantly slower reaction time; may require gentle heating. | High | High |
| On-Column | Acid wash on a purification cartridge (e.g., TFA or DCA) | Variable | Combines deprotection and purification into a single workflow. | Method is dependent on the specific cartridge and manufacturer's protocol. | >90% (post-purification) | 50-80 ODs for a 1.0 µmole synthesis (post-purification) |
Experimental Workflows and Logical Relationships
The overall process of obtaining purified, deprotected RNA from solid-phase synthesis involves several key stages. The following diagram illustrates a typical workflow for DMT-on RNA purification and deprotection.
Caption: General workflow for DMT-on RNA synthesis, purification, and deprotection.
The choice of the final deprotection (detritylation) agent is a critical decision point that influences the integrity of the final RNA product. The following diagram illustrates the trade-offs between different acidic deprotection methods.
Caption: Relationship between acid strength, reaction speed, and depurination risk.
Experimental Protocols
Below are detailed protocols for the 2'-OH deprotection of DMT-on RNA and subsequent final DMT removal using different acidic conditions.
Protocol 1: 2'-OH Silyl Group Removal for DMT-on RNA
This protocol is a prerequisite for the subsequent acidic deprotection of the DMT group.
-
Dissolution: Fully dissolve the dried DMT-on RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to ensure complete dissolution.
-
Addition of TEA: Add 60 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently. The addition of TEA helps in retaining the DMT group during this step.
-
Addition of TEA·3HF: Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix well.
-
Incubation: Heat the mixture at 65°C for 2.5 hours to effect the removal of the 2'-silyl protecting groups.
-
Quenching: Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for DMT-on purification and subsequent final deprotection.
Protocol 2: Final DMT Deprotection - Strong Acid Method
This method is suitable for robust oligonucleotides where speed is a priority.
-
Preparation: After DMT-on purification, the purified and dried DMT-on RNA is used.
-
Deprotection Solution: Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Reaction: Dissolve the DMT-on RNA in the 3% TCA solution. The reaction is typically complete within 2-3 minutes at room temperature.
-
Neutralization and Desalting: Neutralize the reaction with a suitable base (e.g., triethylamine) and desalt the oligonucleotide to obtain the final product.
Caution: TCA is a strong acid and can cause significant depurination, especially with prolonged exposure.
Protocol 3: Final DMT Deprotection - Moderate Acid Method
This method offers a compromise between reaction speed and RNA integrity.
-
Preparation: Use the purified and dried DMT-on RNA.
-
Deprotection Solution: Prepare a solution of 3% dichloroacetic acid (DCA) in DCM.
-
Reaction: Dissolve the DMT-on RNA in the 3% DCA solution. The reaction time is typically longer than with TCA, around 10-15 minutes at room temperature.
-
Neutralization and Desalting: Neutralize and desalt as described in Protocol 2.
Note: While DCA is milder than TCA, it is still important to control the reaction time to minimize potential side reactions.
Protocol 4: Final DMT Deprotection - Mild Acid Method
This method is recommended for sensitive RNA sequences or when the highest possible integrity is required.
-
Preparation: Use HPLC-purified and dried DMT-on RNA.
-
Deprotection Solution: Dissolve the RNA in RNase-free water (e.g., 200 µL for 0.2 µmole). Adjust the pH to 5.0 with a dilute acetic acid solution (e.g., 10% acetic acid).
-
Reaction: Incubate the solution at 40°C for 1 hour.
-
Neutralization: Neutralize the reaction to pH 7.6 with triethylamine.
-
Workup: Remove the cleaved DMT-alcohol by ethanol (B145695) precipitation or extraction with ethyl acetate.
This mild method has been shown to effectively remove the DMT group without causing detectable depurination or backbone cleavage.
Conclusion
The choice of a DMT deprotection method for synthetic RNA is a critical parameter that should be tailored to the specific requirements of the downstream application. For short, robust RNA sequences, a strong acid like TCA may be acceptable for its speed. However, for longer oligonucleotides or sequences containing sensitive modifications, milder acids such as DCA or acetic acid are recommended to preserve the integrity of the final product, thereby ensuring higher purity and yield of functional RNA molecules. The protocols and comparative data presented in this guide offer a framework for making an informed decision on the most appropriate deprotection strategy.
References
A Researcher's Guide to Validating Inosine Incorporation in Synthetic Oligonucleotides
For researchers, scientists, and drug development professionals utilizing synthetic oligonucleotides, the precise incorporation of modified bases is paramount. Inosine (B1671953), a common modification introduced via 5'-O-DMT-rI phosphoramidite, plays a crucial role in various applications, including the study of RNA editing and the development of therapeutic RNAs. This guide provides a comprehensive comparison of the primary methods for validating inosine incorporation, supported by experimental data and detailed protocols to ensure the integrity of your research.
The site-specific incorporation of inosine into synthetic RNA oligonucleotides is a powerful tool for investigating the biological roles of adenosine-to-inosine (A-to-I) editing, a critical post-transcriptional modification. The validation of this incorporation is a crucial quality control step to confirm the identity and purity of the synthesized RNA. This guide compares the three main methodologies for this purpose: sequencing-based analysis, enzymatic cleavage assays, and chemical labeling techniques.
Comparative Analysis of Inosine Validation Methods
The choice of validation method depends on several factors, including the required sensitivity, the context of the inosine base within the oligonucleotide, available equipment, and cost considerations. Below is a summary of the key features of each approach.
| Method | Principle | Throughput | Cost | Key Advantages | Key Disadvantages |
| Sanger Sequencing | Inosine is read as guanosine (B1672433) (G) by reverse transcriptase, resulting in an A-to-G transition in the sequence. | Low to Medium | Low | Widely accessible, provides sequence context, relatively inexpensive for single samples. | Indirect detection, not quantitative for low incorporation rates, potential for artifacts.[1][2] |
| Next-Generation Sequencing (NGS) | Similar to Sanger, inosine is read as guanosine. Allows for deep sequencing of many molecules. | High | High | Highly quantitative, can detect low levels of incorporation, provides statistical power. | Complex data analysis, higher cost per sample, potential for PCR-introduced bias. |
| Enzymatic Cleavage (RNase T1) | RNase T1 cleaves 3' of guanosine and inosine. Guanosines can be protected, allowing for inosine-specific cleavage. | Low to Medium | Medium | Direct detection, can be quantitative, relatively specific. | Requires careful optimization, can be affected by RNA secondary structure, potential for non-specific cleavage.[3] |
| Chemical Labeling (e.g., Acrylonitrile) | Specific chemical reaction with inosine, allowing for detection via various methods (e.g., RT stop, affinity capture). | Medium to High | Medium | Direct and specific detection, can be coupled with enrichment strategies. | Requires specific reagents and optimization, potential for side reactions, may not be 100% efficient.[4][5] |
| Mass Spectrometry (LC-MS) | Directly measures the mass of the oligonucleotide and its fragments, confirming the presence of inosine. | Low to Medium | High | Unambiguous identification, provides exact mass confirmation, can detect other modifications. | Requires specialized equipment and expertise, can be challenging for long oligonucleotides, not ideal for quantification of incorporation efficiency in a mixed population. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are designed for the analysis of synthetic oligonucleotides incorporating inosine via this compound.
Validation by Sanger Sequencing
This method relies on the reverse transcription of the inosine-containing RNA into cDNA, followed by PCR amplification and Sanger sequencing.
Experimental Workflow:
Caption: Workflow for inosine validation by Sanger sequencing.
Protocol:
-
Reverse Transcription:
-
Anneal a specific reverse primer to your inosine-containing RNA oligonucleotide.
-
Perform reverse transcription using a reliable reverse transcriptase to generate cDNA. Inosine will be transcribed as a cytosine in the cDNA strand.
-
-
PCR Amplification:
-
Amplify the resulting cDNA using a high-fidelity DNA polymerase and appropriate forward and reverse primers.
-
-
Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR product for Sanger sequencing using either the forward or reverse primer.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A successful inosine incorporation will be observed as a guanine (B1146940) peak at the corresponding position in the sequence (due to the initial C incorporation in the cDNA).
-
Common Challenges:
-
Ambiguous Peaks: Secondary structures in the RNA or PCR artifacts can lead to noisy chromatograms.
-
Low Incorporation Rate: Sanger sequencing may not be sensitive enough to detect low percentages of inosine incorporation.
Validation by Enzymatic Cleavage with RNase T1
This method utilizes the ability of RNase T1 to cleave RNA 3' to both guanosine and inosine residues. To achieve inosine specificity, guanosine residues are chemically protected.
Experimental Workflow:
References
- 1. opsingh.net [opsingh.net]
- 2. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Labeling and Affinity Capture of Inosine-Containing RNAs Using Acrylamidofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of 5'-O-DMT-Protected Ribonucleosides in RNA Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, the selection of appropriate building blocks and synthesis platforms is paramount to achieving high yield and purity of the final product. The 5'-O-Dimethoxytrityl (DMT) group is a cornerstone of solid-phase oligonucleotide synthesis, providing a stable, acid-labile protecting group for the 5'-hydroxyl function that enables the stepwise, directional assembly of the nucleic acid chain. This guide provides a comparative analysis of the performance of 5'-O-DMT-protected ribonucleoside phosphoramidites, with a focus on the impact of different 2'-hydroxyl protecting groups on synthesis efficiency across various RNA synthesizers.
While direct, publicly available data comparing a single phosphoramidite (B1245037) like 5'-O-DMT-rI across a range of named synthesizers is scarce, performance is primarily dictated by the chemical strategy employed—specifically the 2'-hydroxyl protecting group—and the operational parameters of the synthesis platform. This guide will, therefore, focus on comparing the performance of the most common 2'-hydroxyl protection strategies used in conjunction with 5'-O-DMT ribonucleosides: tert-butyldimethylsilyl (TBDMS), 2'-O-[(triisopropylsilyl)oxy]methyl (TOM), and 2'-bis(2-acetoxyethoxy)methyl (ACE).
Performance Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is a critical factor influencing the coupling efficiency and overall performance of RNA synthesis.[1][2] The steric hindrance of this group can affect the kinetics of the coupling reaction, while its stability and deprotection conditions impact the final purity and yield of the oligonucleotide.[3][4]
| Parameter | 2'-TBDMS | 2'-TOM | 2'-ACE |
| Typical Coupling Efficiency | 97-99%[5] | >99% | >99% |
| Typical Coupling Time | 6-12 minutes | 3-6 minutes | < 3 minutes |
| Key Advantages | Well-established chemistry, lower cost. | Reduced steric hindrance, high coupling efficiency, prevents 2'-3' migration. | Fast coupling, mild deprotection conditions, high purity of final product. |
| Key Disadvantages | Steric bulk can lower coupling efficiency, longer coupling times, harsh deprotection (fluoride). | Higher cost compared to TBDMS. | Different 5'-protecting group (silyl ether) required, potentially higher cost. |
Impact of RNA Synthesizer on Performance
While the chemistry of the phosphoramidites is a primary driver of performance, the RNA synthesizer's fluidics, reagent delivery system, and protocol flexibility also play a significant role. Synthesizers like the MerMade series (e.g., MerMade 12, 48X) , ÄKTA Oligopilot , and ABI 394 are commonly used platforms for RNA synthesis.
Key synthesizer-dependent factors influencing performance include:
-
Reagent Delivery and Dead Volumes: Efficient delivery of fresh, anhydrous reagents is crucial for high coupling efficiency.
-
Activator Strategy: The choice of activator (e.g., 1H-Tetrazole, ETT, BTT, DCI) and its concentration can significantly impact coupling kinetics.
-
Protocol Flexibility: The ability to optimize coupling times, reagent concentrations, and washing steps is essential for synthesizing challenging or long RNA sequences.
Experimental Protocols
Below are representative protocols for solid-phase RNA synthesis using 5'-O-DMT protected phosphoramidites.
Standard Solid-Phase RNA Synthesis Cycle
This cycle is repeated for each nucleotide addition.
Caption: The four-step cycle of solid-phase RNA synthesis.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.
2. Coupling:
-
Reagents: 5'-O-DMT, 2'-O-protected ribonucleoside phosphoramidite (e.g., with TBDMS, TOM, or ACE) and an activator (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Procedure: The phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing RNA chain. Coupling times vary depending on the 2'-protecting group (see table above).
3. Capping:
-
Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.
Cleavage and Deprotection Protocol (for TBDMS-protected phosphoramidites)
Caption: Post-synthesis cleavage and deprotection workflow for TBDMS-protected RNA.
-
Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved using a mixture of concentrated ammonium hydroxide and methylamine (AMA).
-
2'-Hydroxyl Deprotection (Desilylation): The 2'-TBDMS groups are removed using a fluoride source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or NMP).
-
Purification: The crude RNA product is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.
Conclusion
The performance of 5'-O-DMT-protected ribonucleoside phosphoramidites in RNA synthesis is a multifactorial equation. While the choice of synthesizer and its operational parameters are important, the selection of the 2'-hydroxyl protecting group has the most profound impact on coupling efficiency and, consequently, the yield and purity of the final RNA product. For the synthesis of long or complex RNA molecules, chemistries that minimize steric hindrance and allow for shorter coupling times, such as TOM and ACE, generally offer superior performance compared to the traditional TBDMS chemistry. Researchers should carefully consider the length and complexity of their target RNA, as well as the available synthesis and purification infrastructure, when selecting the optimal chemical strategy.
References
Unraveling the Impact of Inosine on RNA Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of RNA stability is paramount for therapeutic design and deciphering cellular regulation. This guide provides a comprehensive comparative analysis of RNA stability with and without the nucleoside inosine (B1671953), a frequent modification resulting from adenosine-to-inosine (A-to-I) editing. We delve into the molecular mechanisms governing this stability difference, present quantitative data where available, and provide detailed experimental protocols for independent verification.
Inosine, introduced into RNA transcripts by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes, can significantly alter the fate of an RNA molecule.[1][2][3] While the presence of a single inosine may have minimal impact, hyper-editing, the extensive conversion of adenosines to inosines in a localized region, can mark an RNA molecule for degradation.[4][5] This guide will explore the differential stability of RNA in the context of this critical modification.
The Destabilizing Effect of Inosine: A Structural and Mechanistic Overview
The stability of an RNA molecule is intrinsically linked to its structure and its interactions with cellular machinery. Inosine's influence on RNA stability is primarily twofold: it alters the thermodynamics of RNA duplexes and can create recognition sites for specific degradation machinery.
From a structural standpoint, the substitution of adenosine with inosine changes the base-pairing landscape. While adenosine (A) forms a stable base pair with uridine (B1682114) (U), inosine (I) preferentially pairs with cytidine (B196190) (C). However, inosine can also form a less stable "wobble" base pair with uridine (I-U). The thermodynamic stability of an RNA duplex is therefore altered depending on the pairing partner of inosine. An I-C pair is more stable than an A-C mismatch, while an I-U pair is less stable than a canonical A-U pair. This alteration in duplex stability can influence the overall conformation of the RNA, potentially exposing it to or protecting it from cellular nucleases.
More significantly, hyper-edited inosine-containing RNAs are specifically recognized and targeted for degradation by the Tudor-SN (also known as SND1) protein. Tudor-SN is a key component of the RNA-induced silencing complex (RISC) and possesses endonuclease activity. It recognizes the altered structure of dsRNA containing multiple I-U wobble pairs and initiates the degradation of these molecules. This pathway represents a major mechanism by which inosine can dramatically decrease the half-life of an RNA molecule.
Quantitative Comparison of RNA Stability
While the qualitative effect of inosine on RNA stability is established, precise quantitative data directly comparing the half-life of a specific mRNA with and without inosine is not extensively documented in the literature. The stability of any given RNA is highly context-dependent, influenced by factors such as its sequence, structure, and cellular location.
However, we can infer the impact of inosine from studies on the thermodynamic stability of RNA duplexes and the mechanism of Tudor-SN-mediated decay. The presence of multiple I-U pairs, which are thermodynamically less stable than A-U pairs, contributes to a more "open" and flexible duplex structure, which is a feature recognized by Tudor-SN.
| Feature | RNA without Inosine (Adenosine) | RNA with Inosine | Impact of Inosine |
| Primary Base Pairing | A-U (Watson-Crick) | I-C (Watson-Crick like), I-U (Wobble) | Alters base-pairing partners and geometry. |
| Duplex Thermodynamics | Generally stable A-U pairs. | I-C pairs are more stable than A-C mismatches. I-U pairs are less stable than A-U pairs. | Context-dependent alteration of duplex stability. |
| Recognition by Decay Machinery | Not a primary target for Tudor-SN. | Hyper-edited regions are recognized by Tudor-SN. | Marks the RNA for degradation. |
| Expected Cellular Half-life | Generally more stable, subject to standard mRNA decay pathways. | Potentially significantly shorter, especially if hyper-edited. | Decreased stability. |
Experimental Protocols for Assessing RNA Stability
To empirically determine the impact of inosine on the stability of a specific RNA, a pulse-chase experiment using metabolic labeling with 4-thiouridine (B1664626) (4sU) is a robust method. This technique allows for the specific tracking of newly synthesized RNA and the measurement of its decay rate over time.
Detailed Protocol: 4sU Pulse-Chase for Comparative RNA Stability Analysis
This protocol outlines the steps to compare the half-life of an unmodified RNA to that of an inosine-containing RNA. This can be achieved by, for example, overexpressing a gene of interest in its unmodified form and a version engineered to be a substrate for ADAR-mediated hyper-editing, or by comparing stability in cells with and without ADAR activity.
1. Cell Culture and Treatment:
-
Culture cells of interest to a confluency of 70-80%.
-
For the "pulse," add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Incubate the cells for a defined period (e.g., 4-8 hours) to allow for the incorporation of 4sU into newly transcribed RNA.
2. Chase:
-
After the pulse, remove the 4sU-containing medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium containing a high concentration of uridine (e.g., 10 mM) to "chase" out the 4sU.
-
Collect cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
3. RNA Extraction:
-
At each time point, lyse the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Quantify the RNA concentration and assess its integrity.
4. Biotinylation of 4sU-labeled RNA:
-
Thiol-specifically biotinylate the 4sU-labeled RNA using a reagent like HPDP-Biotin.
-
This reaction creates a covalent bond between the biotin (B1667282) molecule and the sulfur atom in the 4sU.
5. Purification of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated (newly synthesized) RNA.
-
Wash the beads stringently to remove any non-specifically bound RNA.
-
Elute the purified 4sU-labeled RNA from the beads.
6. Quantification of RNA Decay:
-
Quantify the amount of the specific RNA of interest (both the unmodified and inosine-containing versions) at each time point using reverse transcription-quantitative PCR (RT-qPCR).
-
Use primers specific to the target RNA.
-
Normalize the data to a stable reference gene or to the amount of RNA at the 0-hour time point.
7. Data Analysis and Half-life Calculation:
-
Plot the percentage of remaining RNA at each time point.
-
Fit the data to a one-phase decay exponential curve to calculate the RNA half-life (t1/2).
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow and the inosine-mediated decay pathway.
Conclusion
The presence of inosine, particularly in hyper-edited regions, serves as a significant destabilizing mark for RNA molecules. This is primarily mediated by the recognition and subsequent degradation of these modified RNAs by the Tudor-SN nuclease. While direct quantitative comparisons of half-lives are still an emerging area of research, the established molecular mechanisms and available experimental techniques, such as 4sU pulse-chase, provide a robust framework for investigating the impact of inosine on RNA stability. For researchers in drug development, harnessing or mitigating the effects of A-to-I editing on RNA stability presents a promising avenue for therapeutic intervention.
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional effects of inosine modification in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into human Tudor-SN, a key component linking RNA interference and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vcm.edpsciences.org [vcm.edpsciences.org]
Safety Operating Guide
Proper Disposal of 5'-O-DMT-rI: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5'-O-DMT-rI, a compound used in oligonucleotide synthesis. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Hazard Data:
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." [1] The following steps provide a detailed workflow for researchers to comply with this requirement.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a designated, compatible waste container.
Step 2: Waste Collection and Labeling
-
Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
Step 3: Storage of Chemical Waste
-
Location: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.
Step 5: Decontamination of Labware
-
Gross Contamination: For grossly contaminated reusable labware, a preliminary decontamination step may be necessary. Consult your institution's specific procedures for decontaminating labware exposed to toxic chemicals.
-
Disposable Labware: All single-use, contaminated labware must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Considerations and Best Practices
-
Never dispose of this compound down the drain. Its high toxicity to aquatic life poses a significant environmental threat.
-
Consult your institution's chemical hygiene plan and hazardous waste management guidelines. These documents will provide specific instructions relevant to your location and facilities.
-
When in doubt, contact your EHS department. They are the primary resource for guidance on safe and compliant chemical waste disposal.
By adhering to these procedures, you contribute to a safe laboratory environment and the responsible stewardship of our ecosystem.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for 5'-O-DMT-rI
Researchers and scientists handling 5'-O-DMT-rI must adhere to stringent safety protocols to mitigate potential hazards. This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The following information is based on established safety data for this compound, a compound recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Recommended Personal Protective Equipment
When working with this compound, a comprehensive approach to personal protection is necessary. This includes safeguarding the hands, body, eyes, and respiratory system.
Hand Protection:
-
Wear compatible chemical-resistant gloves to prevent skin exposure[2].
Body Protection:
-
Appropriate protective clothing is essential to prevent skin contact[2].
-
A lab coat should be worn and buttoned to its full length.
Eye and Face Protection:
-
Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA[2].
Respiratory Protection:
-
A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended[2].
PPE Selection Guide for Handling this compound
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (e.g., nitrile) | Standard Lab Coat | Safety glasses with side shields | NIOSH-approved respirator |
| Dissolving in Solvent | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant Lab Coat | Chemical splash goggles | NIOSH-approved respirator in a fume hood |
| Performing Reactions | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant Lab Coat | Chemical splash goggles and face shield | NIOSH-approved respirator in a fume hood |
| Waste Disposal | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant Lab Coat | Chemical splash goggles | NIOSH-approved respirator |
Procedural Guidance for Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Operational and Disposal Plans
Handling:
-
Wash skin thoroughly after handling this compound.
-
Avoid eating, drinking, or smoking when using this product.
-
Prevent the release of the substance into the environment.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.
-
Eye Contact: Remove contact lenses if present and easy to do. Continue rinsing eyes with a large amount of water.
-
Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Collect any spillage.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
